Ferrous Fumarate
Description
Historical Context of Ferrous Fumarate (B1241708) in Scientific Inquiry
The use of iron preparations in addressing certain anemias has a long history, with ferrous salts generally preferred due to the belief that ferrous iron is more readily absorbed than ferric iron. google.com Early in scientific inquiry, ferrous fumarate emerged as one among various iron salts studied for its potential in this context. While specific early research solely focused on the chemical compound itself rather than its biological effects is less extensively documented in readily available sources, the development and characterization of this compound as a stable iron(II) salt represented a notable advancement. A U.S. patent from 1958 describes the preparation of a non-hydrated this compound, highlighting its surprisingly advantageous properties compared to previously known ferrous salts like ferrous sulfate (B86663), gluconate, and lactate, which suffered from instability, low iron content, or unpleasant characteristics. google.com Early studies also involved comparing this compound with other iron compounds like sulfate, succinate (B1194679), and gluconate in animal models to assess various aspects, including toxicity and hematinic effects. ashpublications.org These historical investigations laid the groundwork for understanding the basic characteristics and potential utility of this compound.
Evolution of Research Paradigms for this compound
Research paradigms concerning this compound have evolved significantly over time. Initially, the focus was likely on its synthesis and basic chemical characterization, driven by the need for stable and bioavailable iron sources. google.com As analytical techniques advanced, research expanded to more detailed investigations of its physical and chemical properties. Studies on its solubility in different media, such as water and dilute acids, became important for understanding its behavior. cambridge.orgscielo.orgjapsonline.comni.ac.rs The development of techniques like X-ray diffraction allowed for structural studies, revealing its crystalline nature. google.com
More recent research paradigms have shifted towards understanding this compound at a more fundamental level and exploring novel applications beyond traditional uses. This includes detailed vibrational studies using techniques like FT-Raman and FT-IR spectroscopy, coupled with quantum chemical calculations to understand its molecular structure and properties. researchgate.netcdnsciencepub.com Research has also explored its potential in areas like material science, such as its investigation as an anode material for lithium-ion batteries. consensus.app Furthermore, studies using advanced cellular models are investigating the mechanisms of iron uptake from this compound, such as clathrin-dependent endocytosis in intestinal cells. frontiersin.org This demonstrates a move towards understanding the compound's interactions at a biological and cellular level, albeit within a research context.
Current Landscape and Significance of this compound Studies
The current landscape of this compound research is characterized by diverse investigations into its properties, behavior, and potential applications. Its significance lies in its continued relevance as a subject for fundamental chemical studies and the exploration of new technological uses.
Current research delves into the detailed structural analysis of this compound, including its crystalline structure and the coordination environment of the iron(II) ion. researchgate.netresearchgate.netpnas.org Spectroscopic methods and computational studies continue to provide insights into its molecular characteristics and potential reactivity. researchgate.netcdnsciencepub.com
Furthermore, studies are exploring methods to enhance the properties of this compound, such as improving its solubility or developing novel formulations for research purposes. For example, research on this compound nanoliposomes investigates how encapsulation can affect its diffusion profiles and characteristics. japsonline.comjapsonline.com
The comparative study of this compound with other iron compounds remains an active area of research, focusing on understanding differences in their chemical behavior and interactions in various systems. scielo.orgconsensus.appconsensus.app This includes examining how factors like pH and the presence of other substances influence its solubility and potential reactions. scielo.org
The significance of these studies lies in contributing to a deeper scientific understanding of this compound as a chemical entity, which can inform various fields, including chemistry, materials science, and potentially the development of new research tools or applications.
Detailed Research Findings and Data Tables:
Research has provided specific data regarding the properties and behavior of this compound.
| Property | Value | Source |
| Chemical Formula | C₄H₂FeO₄ | wikipedia.org |
| Molar Mass | 169.901 g/mol | wikipedia.org |
| Appearance | Reddish-orange to reddish-brown powder | wikipedia.orgchemicalbook.com |
| Odor | Odorless | wikipedia.org |
| Density | 2.435 g/cm³ (20 °C) | wikipedia.org |
| Melting Point | 280 °C (536 °F; 553 K) (does not melt) | wikipedia.orgchemicalbook.com |
| Solubility in Water | Slightly soluble (0.14 g/100 cm³) | wikipedia.orgni.ac.rs |
| Solubility in Alcohol | Very low solubility (< 0.01 g/100 cm³) | ni.ac.rs |
| Iron Content (Pure) | 32.87% | wikipedia.orgui.ac.id |
Studies on the solubility of this compound at different pH levels have yielded specific findings. One study found that at pH 2, approximately 75-76.6% of the iron from this compound was soluble after 30 minutes of incubation. scielo.org Increasing the incubation time in acidic solutions was observed to increase its solubility. scielo.org When the pH was raised to 6, the solubility of this compound decreased significantly, with about 74% of the iron precipitating compared to the amount soluble at pH 2. scielo.org
| pH Level | Approximate Solubility (% of iron) (30 min incubation) | Source |
| 2 | 75 - 76.6% | scielo.org |
| 6 | ~26% (compared to solubility at pH 2) | scielo.org |
Vibrational studies using FT-Raman and FT-IR spectroscopy have been correlated with computed vibrational studies to understand the molecular structure and bonding within this compound. researchgate.netcdnsciencepub.com Quantum chemical calculations, such as those using the DFT/B3PW91 method, have been employed to determine its optimized structure. researchgate.netcdnsciencepub.com These studies have also provided insights into properties like ionization energy and hardness, suggesting a low ionization energy (0.263 eV) and classifying this compound as "soft" (13.872 eV) in terms of hardness analysis. cdnsciencepub.com Frontier molecular orbital theory studies have indicated the molecule's low stability. cdnsciencepub.com
Research into the crystal structure of iron(II)-fumarate has suggested that the iron(II) ion is surrounded by oxygen atoms, forming a coordination polyhedron potentially in the shape of an elongated octahedron. researchgate.net X-ray diffraction studies have confirmed its crystalline nature. google.com
Studies investigating the uptake of iron from this compound in cellular models, such as Hutu-80 cells, have suggested that clathrin-dependent endocytosis can mediate this process. frontiersin.org Research in this area aims to elucidate the specific import pathways and cytosolic iron transport mechanisms involved. frontiersin.org
These detailed findings contribute to the scientific understanding of this compound's chemical and physical properties, its structural characteristics, and its behavior in various research contexts.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(E)-but-2-enedioate;iron(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O4.Fe/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/q;+2/p-2/b2-1+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMVSDNDAUGGCCE-TYYBGVCCSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(=O)[O-])C(=O)[O-].[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/C(=O)[O-])\C(=O)[O-].[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2FeO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7047148 | |
| Record name | Ferrous fumarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141-01-5, 7705-12-6 | |
| Record name | Ferrous fumarate [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141015 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ferrofumarate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007705126 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ferrous fumarate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14491 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-Butenedioic acid (2E)-, iron(2+) salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ferrous fumarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iron(II) fumarate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.953 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FERROUS FUMARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5L488RY0Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Mechanisms of Ferrous Fumarate Action
Ferrous Fumarate (B1241708) Dissociation and Ferrous Ion (Fe²⁺) Release in Biological Systems
Upon oral administration, ferrous fumarate undergoes dissolution in the acidic environment of the stomach. This process facilitates the dissociation of the compound, leading to the liberation of ferrous ions (Fe²⁺) and fumarate. patsnap.compatsnap.commedicines.org.ukmedicines.org.uk The acidic pH of the stomach is crucial as it enhances the solubility and thus the availability of ferrous ions for absorption. patsnap.com Compared to more soluble iron salts like ferrous sulfate (B86663), this compound exhibits lower solubility and a slower dissolution rate, which is suggested to contribute to fewer adverse gastrointestinal events. nih.gov The rate of release of ferrous ions from this compound is slower than that from highly soluble ferrous sulfate. nih.gov
Intracellular Iron Transport and Storage Pathways
Following dissociation, the released ferrous ions are primarily absorbed in the duodenum and upper jejunum, the principal sites of iron absorption in the small intestine. patsnap.compatsnap.comoncohemakey.com Iron can enter cells through different pathways, including transferrin-dependent and transferrin-independent mechanisms. researchgate.netresearchgate.net The absorbed iron then navigates complex intracellular pathways involving specific transporters and storage proteins. patsnap.comresearchgate.netresearchgate.netnih.govresearchgate.netwikipedia.org
Role of Specific Transporters (e.g., DMT1) in Iron Uptake
A key player in the uptake of ferrous ions into enterocytes is the divalent metal transporter 1 (DMT1), also known as SLC11a2 or NRAMP2. patsnap.comresearchgate.netnih.govresearchgate.netwikipedia.orgfrontiersin.orgnih.gov DMT1 is located on the apical membrane of duodenal enterocytes and facilitates the transport of ferrous iron across the cell membrane into the cytoplasm. oncohemakey.comresearchgate.netwikipedia.org Studies using cell lines like Hutu-80 have demonstrated that silencing DMT1 expression significantly decreases iron uptake from this compound, indicating a substantial role for this transporter. nih.govresearchgate.netfrontiersin.org For instance, in DMT1-silenced Hutu-80 cells, ferritin production, a marker of iron uptake, was significantly reduced (60% ± 11%) compared to controls after incubation with this compound. nih.govresearchgate.netfrontiersin.org
Beyond DMT1-mediated transport, research suggests that iron from this compound can also be absorbed via clathrin-mediated endocytosis in intestinal cells. nih.govresearchgate.netfrontiersin.orgnih.gov This alternative pathway appears to be particularly relevant for iron from complex sources, although studies indicate it also contributes to the uptake of iron from simpler salts like this compound. nih.govresearchgate.netfrontiersin.org Experiments involving pharmacological inhibition of endocytosis have shown a decrease in ferritin formation in the presence of this compound. nih.govresearchgate.netfrontiersin.org
Ferritin and Hemosiderin Dynamics in Iron Metabolism
Once inside the enterocytes, ferrous ions can either be stored or transported into the bloodstream. patsnap.compatsnap.com Intracellular iron storage is primarily managed by ferritin, a protein composed of 24 subunits (Light (L) and Heavy (H) chains) that can safely store thousands of iron atoms in a non-toxic ferric form. researchgate.netmdpi.com Ferritin serves as a readily available reservoir of iron within cells. researchgate.neteclinpath.comutah.edu The level of ferritin production is often used as a marker for iron uptake in in vitro studies using cell lines like Caco-2 and Hutu-80. nih.govresearchgate.netfrontiersin.org
When intracellular iron levels exceed the storage capacity of ferritin, excess iron can be deposited in hemosiderin. mdpi.comeclinpath.comutah.edu Hemosiderin is an ill-defined aggregate of protein and iron, considered a more stable, but less readily mobilized, storage form compared to ferritin. eclinpath.comutah.edu While structurally different, ferritin and hemosiderin are functionally linked, with both capable of releasing stored iron as needed. mdpi.com Ferritin molecules have even been observed within hemosiderin granules. mdpi.com
Iron stored as ferritin in mucosal cells can be released into the blood, where it binds to transferrin for transport to various tissues, including the liver, spleen, and bone marrow, which serve as major iron storage sites. medicines.org.ukmedicines.org.ukutah.edu
Bioenergetic and Metabolic Roles of the Fumarate Moiety
The fumarate moiety, released alongside ferrous ions from this compound dissociation, is an intermediate of the citric acid cycle (also known as the Krebs cycle or tricarboxylic acid cycle). patsnap.comnumberanalytics.com This cycle is a central metabolic pathway occurring in mitochondria, crucial for cellular respiration and the generation of ATP, NADH, and FADH2, which are vital for energy production. numberanalytics.com
While fumarate's primary role in this compound supplements is to stabilize the ferrous ion and enhance bioavailability, it also participates in cellular metabolism. patsnap.com The citric acid cycle, involving fumarate, is not only essential for energy production but also provides precursors for the synthesis of various biomolecules, including amino acids and choline. numberanalytics.com Furthermore, the citric acid cycle and its intermediates, such as fumarate, are implicated in regulating cellular processes like cell signaling, gene expression, and apoptosis. numberanalytics.com
Dysregulation of fumarate metabolism has been associated with various diseases. numberanalytics.com For instance, accumulation of fumarate due to mutations in the enzyme fumarate hydratase (FH) is linked to hereditary leiomyomatosis and renal cell cancer, where it can act as an oncometabolite and disrupt cellular signaling. nih.govnih.govnih.govadvancedsciencenews.com Studies suggest that excess fumarate can contribute to increased levels of reactive oxygen species. nih.gov
Iron-Dependent Enzymatic Pathways Influenced by this compound
Iron is an essential cofactor for a wide array of enzymes involved in critical biological processes. patsnap.compatsnap.commedicines.org.ukmedicines.org.ukoregonstate.edu By providing bioavailable ferrous ions, this compound can influence the activity of these iron-dependent enzymatic pathways. These enzymes participate in diverse functions, including oxygen transport (hemoglobin, myoglobin), electron transfer (cytochromes), DNA synthesis and repair (ribonucleotide reductases), and various metabolic reactions. patsnap.compatsnap.commedicines.org.ukmedicines.org.ukoregonstate.edunih.gov
Iron-sulfur (Fe-S) clusters are common cofactors in many enzymes with oxidoreductase activities involved in energy production, such as succinate (B1194679) dehydrogenase and aconitase, both components of the citric acid cycle. oregonstate.edunih.gov Iron is also crucial for heme-containing enzymes like cytochrome P450 oxidases and peroxidases. oregonstate.edu The availability of iron from sources like this compound is therefore vital for the proper functioning of these enzymatic systems and the maintenance of cellular metabolism and energy production.
Signal Transduction and Gene Expression Modulation by this compound
Cellular iron levels are tightly regulated through complex mechanisms involving signal transduction pathways and modulation of gene expression. The iron-regulatory protein (IRP)/iron-responsive element (IRE) system plays a central role in maintaining iron homeostasis. researchgate.netwikipedia.orgnih.govmdpi.com IRPs can bind to IREs located in the messenger RNAs (mRNAs) of proteins involved in iron metabolism, such as ferritin, transferrin receptor, and ferroportin, thereby affecting their translation or stability. wikipedia.orgnih.govmdpi.com
While the direct influence of this compound on specific signal transduction pathways is an area of ongoing research, the increased availability of ferrous ions following its administration can impact this regulatory system. For example, during iron repletion, IRP activity is decreased, leading to increased synthesis of ferritin (for storage) and decreased synthesis of transferrin receptor (for uptake) and ferroportin (for export). nih.govmdpi.com
Pharmacokinetic and Bioavailability Investigations of Ferrous Fumarate
Absorption Kinetics and Intestinal Uptake Mechanisms
Iron absorption primarily occurs in the duodenum and upper jejunum of the small intestine. aap.orgpatsnap.com Ferrous fumarate (B1241708), being a ferrous salt, is considered a bioavailable form of iron. patsnap.com In the acidic environment of the stomach, ferrous fumarate dissolves and dissociates into ferrous ions (Fe²⁺) and fumarate. patsnap.com These ferrous ions are the form most readily absorbed. patsnap.com
The uptake of ferrous ions into the intestinal absorptive cells, enterocytes, is primarily mediated by the divalent metal transporter 1 (DMT1), located on the apical membrane of these cells. patsnap.comhaematologica.orgmdpi.comuchile.cl DMT1 is an electrogenic transporter that cotransports Fe²⁺ and protons into the enterocyte cytoplasm. uchile.cl
Beyond DMT1-mediated transport, recent research suggests that iron from this compound may also be absorbed through clathrin-mediated endocytosis in intestinal cells. frontiersin.org Studies using Caco-2 cells, a human intestinal epithelial cell line, have provided evidence for this alternative uptake mechanism. frontiersin.orggavinpublishers.com Inhibition of DMT1 significantly decreased iron uptake from this compound, but a considerable portion of uptake still occurred, which was further reduced by inhibiting clathrin-mediated endocytosis. frontiersin.org This suggests that both pathways contribute to this compound absorption in intestinal cells. frontiersin.org
Once inside the enterocyte, iron can either be stored within the cell as ferritin or transported into the bloodstream via ferroportin, the sole known iron exporter in mammals, located on the basolateral membrane. patsnap.comhaematologica.orgmdpi.comwikipedia.org The body's iron status tightly regulates this process; in individuals with iron deficiency, the absorption rate can be significantly higher compared to those with normal iron stores. aap.orgmims.com
Factors Influencing Oral Absorption (e.g., Gastric Acidity, Food)
Several factors can influence the oral absorption of this compound. Gastric acidity plays a crucial role as it facilitates the dissolution and ionization of this compound, making ferrous ions available for absorption. patsnap.comcambridge.org Conditions that reduce gastric acidity, such as the use of antacids or proton pump inhibitors, can therefore decrease iron absorption. haematologica.orgdrugbank.comsabm.org
Food is another significant factor affecting this compound absorption. Taking this compound with food generally reduces its absorption, potentially by 40% to 60%. sabm.org This is often recommended to minimize gastric irritation, but it comes at the cost of reduced bioavailability. drugbank.comsabm.org Certain dietary components, such as phytates, polyphenols, fibers, and tannins, can form insoluble complexes with iron, further inhibiting its absorption. haematologica.orgnih.gov
Conversely, some substances can enhance iron absorption. Ascorbic acid (vitamin C) is a potent enhancer, facilitating absorption by reducing ferric iron (Fe³⁺) to the more readily absorbed ferrous form (Fe²⁺) and forming soluble complexes that remain available for absorption even at the higher pH of the duodenum. haematologica.orgcambridge.orgsabm.org Studies have shown that ascorbic acid significantly increases iron absorption from this compound. cambridge.org
| Factor | Influence on Absorption | Mechanism |
| Gastric Acidity | Enhances | Facilitates dissolution and ionization of this compound. patsnap.comcambridge.org |
| Food | Decreases | Can form insoluble complexes; may reduce dissolution. sabm.org |
| Vitamin C | Enhances | Reduces Fe³⁺ to Fe²⁺ and forms soluble complexes. haematologica.orgcambridge.orgsabm.org |
| Phytates | Inhibits | Form insoluble complexes with iron. haematologica.org |
| Polyphenols | Inhibits | Can form insoluble complexes with iron. haematologica.orgnih.gov |
| Antacids | Decreases | Reduce gastric acidity, hindering dissolution and ionization. haematologica.orgdrugbank.comsabm.org |
| Calcium | Decreases | Can interfere with iron absorption. drugbank.comsabm.org |
Comparative Bioavailability Studies
Comparative studies have investigated the bioavailability of this compound relative to other iron compounds, particularly ferrous sulfate (B86663), which is often considered a reference standard. Some studies in non-anemic populations, including women and children, have found no significant differences in iron absorption between this compound and ferrous sulfate. consensus.appnih.gov For instance, a study in non-anemic Mexican women and children reported similar relative bioavailability values (86% in women, 97% in infants, and 106% in young children) when comparing this compound to ferrous sulfate in a fortified drink. consensus.appnih.gov
However, other research, particularly in specific populations like preschoolers, has indicated that ferrous sulfate might have higher bioavailability than this compound. consensus.app A study in Mexican preschoolers showed significantly higher iron absorption from ferrous sulfate (7.9%) compared to this compound (2.43%). consensus.app This suggests that the relative bioavailability can vary depending on the population group and potentially other factors.
Studies in rats comparing this compound to ferric pyrophosphate in fortified cocoa powder found no significant differences in apparent iron absorption, although the enriched cocoa groups showed lower spleen iron content compared to a control diet. karger.comresearchgate.net
The rate of release of ferrous ions can also impact bioavailability and potentially side effects. This compound has a lower solubility and slower dissolution rate compared to the highly soluble ferrous sulfate, which may contribute to fewer adverse events. nih.govresearchgate.net Comparative pharmacokinetic studies have sometimes shown slower absorption and lower AUC values with slow-release this compound formulations, although some studies have concluded bioequivalence based on total iron transfer. nih.gov
Distribution and Tissue Accumulation Profiles
Once absorbed into the bloodstream, ferrous ions are rapidly oxidized to ferric ions (Fe³⁺) and bound to transferrin, a plasma protein responsible for transporting iron throughout the body. patsnap.commims.com Transferrin delivers iron to various tissues that require it, primarily the bone marrow for hemoglobin synthesis. patsnap.commims.com Approximately two-thirds of the body's iron is found in hemoglobin within red blood cells and their precursors in the bone marrow. researchgate.net
Iron is also distributed to other tissues, including the liver, spleen, and muscle. mims.comresearchgate.net In the liver, iron is primarily stored in parenchymal cells. researchgate.net Reticuloendothelial macrophages, particularly in the spleen and liver, play a role in recycling iron from senescent red blood cells and temporarily storing it. researchgate.net Iron is also incorporated into myoglobin (B1173299) in muscle cells and various enzymes essential for cellular function and metabolic processes. patsnap.comresearchgate.net
Studies in animal models, such as rats and mice, have investigated tissue iron accumulation following administration of this compound and other iron compounds. Research in rats consuming cocoa powder fortified with this compound or ferric pyrophosphate showed differences in spleen and liver iron content depending on the iron form. karger.comresearchgate.net Studies in mice comparing ferrous sulfate and sucrosomial iron also examined iron accumulation in tissues like the duodenum. nih.gov
Elimination Pathways and Excretion Dynamics
The human body has a limited capacity for actively excreting iron. haematologica.orgmdpi.comuchile.clscholaris.ca Therefore, the regulation of iron balance primarily occurs at the level of intestinal absorption. haematologica.orgmdpi.comuchile.clscholaris.ca Small amounts of iron are lost daily through non-specific processes such as the shedding of skin and gastrointestinal mucosal cells, as well as through menstruation in women. aap.orghaematologica.orgmims.comnih.gov
Unabsorbed iron from oral supplements passes through the gastrointestinal tract and is eliminated in the feces. mdpi.com The amount of unabsorbed iron can be substantial, particularly with high doses, and this luminal iron can interact with the gut environment. mdpi.com
The elimination kinetics of absorbed iron from the serum can be complex. While some modeling approaches have fitted iron elimination after oral administration with a zero-order function, serum concentration and area under the curve (AUC) may not always directly reflect the true extent of iron absorption or utilization, as iron is rapidly bound to transferrin and transported to tissues. nih.govresearchgate.net
Clinical Research and Therapeutic Efficacy of Ferrous Fumarate
Efficacy in Iron Deficiency Anemia Treatment Across Demographics
Clinical research has explored the effectiveness of ferrous fumarate (B1241708) in addressing iron deficiency anemia in diverse populations, including children, pregnant and postpartum women, and general adult populations.
Pediatric Populations
Studies have evaluated the use of ferrous fumarate in pediatric populations for the treatment and prevention of iron deficiency. Research indicates that iron supplementation can reduce the prevalence of anemia and increase hemoglobin concentration in children, particularly those with lower baseline hemoglobin levels. moh.gov.my this compound sprinkles have shown comparable efficacy to ferrous sulfate (B86663) drops in treating and preventing iron deficiency in children in developing countries. researchgate.net A study involving children aged 1 to 17 with IDA found that this compound plus zinc and vitamin C was effective in correcting anemia, with significant increases in hemoglobin, mean corpuscular hemoglobin (MCH), mean corpuscular volume (MCV), red cell distribution width (RDW), serum iron, and ferritin levels after treatment. cosmosscholars.com Another clinical trial in anemic children aged 8 to 18 with inflammatory bowel disease compared oral this compound with intravenous ferric carboxymaltose. While intravenous iron showed a quicker improvement in physical fitness, the increase in hemoglobin over time was comparable between the oral this compound and intravenous iron groups at 3 and 6 months after treatment initiation. firstwordpharma.com, nih.gov
Pregnant and Postpartum Women
This compound is commonly used for iron supplementation during pregnancy to prevent and treat iron deficiency anemia. Studies have demonstrated its effectiveness in improving hematological parameters in pregnant women. A multicenter study evaluating a combined this compound and folic acid treatment in pregnant women with anemia in the second trimester observed significant improvements in hemoglobin, hematocrit, red blood cells, MCV, MCH, MCHC, serum iron, and ferritin levels after three months of therapy. eco-vector.com The proportion of patients without anemia significantly increased after treatment. eco-vector.com Another study comparing intravenous iron sucrose (B13894) and oral this compound for treating IDA in pregnant women found that both treatments resulted in significant pre- and post-treatment differences in hemoglobin and serum ferritin levels. jptcp.com However, intravenous iron sucrose was more effective at increasing maternal iron reserves over four weeks. jptcp.com Research comparing various oral iron preparations in pregnant women with IDA, including this compound, found that this compound was effective in increasing hemoglobin and serum ferritin levels. ipinnovative.com, menoufia-med-j.com
Here is a table summarizing some findings on this compound efficacy in pregnant women:
| Study | Population | Intervention | Key Efficacy Findings | Citation |
| Pavlovich et al. (2023) | Pregnant women with anemia (2nd trimester) | This compound/folic acid | Significant increase in Hb, ferritin, serum iron; 77% without anemia after 3 months. | eco-vector.com |
| Study comparing IV iron sucrose and oral this compound (2024) | Pregnant women with IDA | Oral this compound vs. IV iron sucrose | Significant pre- and post-treatment increase in Hb and ferritin in both groups; IV iron sucrose more effective in increasing iron reserves. | jptcp.com |
| Study comparing various oral iron salts (201?) | Pregnant women with IDA | This compound vs. other oral iron salts | Comparable significant rise in hemoglobin and serum ferritin. | ipinnovative.com |
| Study comparing iron fumarate, bisglycinate, and polysaccharide (2022) | Pregnant women with IDA | Iron fumarate vs. iron bisglycinate/polysaccharide | This compound achieved a faster cure rate and better results for mean Hb and serum ferritin than iron bisglycinate and iron polysaccharide. | menoufia-med-j.com |
Adult Populations
This compound is also used in the treatment of iron deficiency anemia in the general adult population. It is indicated for the prevention and treatment of iron-deficiency anemias. medscape.com A study comparing thrice-weekly versus thrice-daily oral this compound treatment in adult patients with IDA found that both regimens were similarly effective in achieving a hematologic response, defined as an increase in hemoglobin or reaching target hemoglobin levels. nih.gov Although the thrice-daily regimen showed an earlier iron profile response, hematologic responses were not different at week 12. nih.gov Another study comparing the efficacy of different oral iron formulations, including this compound, in adult patients with IDA found that this compound significantly improved mean hemoglobin and anemia indices, with no significant differences observed when compared to other formulations like ferric ammonium (B1175870) citrate, ferrous sulfate, and ferrous calcium citrate. globalresearchonline.net
Comparative Clinical Trials with Alternative Iron Compounds
Comparative studies have assessed the efficacy of this compound against other commonly used oral iron supplements to determine its relative effectiveness.
This compound versus Ferrous Sulfate
Comparisons between this compound and ferrous sulfate, two common oral iron salts, have been conducted in various populations. Research comparing their bioavailability in non-anemic Mexican women and children found no significant differences in iron absorption between the two compounds. consensus.app Similarly, a study in Bangladeshi children showed no significant differences in maintaining hemoglobin concentrations above a certain threshold between this compound, ferric pyrophosphate, and ferrous sulfate. consensus.app In treating anemia, both ferrous sulfate drops and this compound sprinkles have demonstrated similar efficacy in studies involving children. consensus.app, researchgate.net A double-blind clinical trial directly comparing this compound and ferrous sulfate in adults with IDA also showed similar efficacy in increasing blood hemoglobin and ferritin levels. withpower.com However, one study on Mexican preschoolers indicated that ferrous sulfate had significantly higher bioavailability compared to this compound. consensus.app While both are considered effective, some sources suggest that this compound provides more elemental iron by weight (approximately 33%) compared to ferrous sulfate (approximately 20%). withpower.com Despite this, studies often find comparable effectiveness when equivalent elemental iron doses are administered. droracle.ai
Here is a table summarizing comparative efficacy findings between this compound and ferrous sulfate:
| Study | Population | Comparison | Key Efficacy Findings | Citation |
| Research on bioavailability | Non-anemic Mexican women/children | This compound vs. Ferrous sulfate | No significant differences in iron absorption. | consensus.app |
| Study on Bangladeshi children | Children | This compound vs. Ferrous sulfate/ferric pyrophosphate | No significant differences in maintaining Hb levels. | consensus.app |
| Study on treating anemia in children | Children | This compound sprinkles vs. Ferrous sulfate drops | Similar efficacy. | consensus.app, researchgate.net |
| Double-blind clinical trial | Adults with IDA | This compound vs. Ferrous sulfate | Similar efficacy in increasing Hb and ferritin. | withpower.com |
| Study on Mexican preschoolers | Mexican preschoolers | This compound vs. Ferrous sulfate | Ferrous sulfate showed significantly higher bioavailability. | consensus.app |
| Study comparing different oral iron formulations (2016) | Adult patients with IDA | This compound vs. Ferrous sulfate/others | No significant differences in improving Hb and anemia indices between groups. | globalresearchonline.net |
| Study comparing ferrous sulfate and this compound + zinc/vitamin C | Children with IDA | This compound + zinc/vitamin C vs. Ferrous sulfate | Both effective; no influence of this compound combination on hematologic recovery compared to ferrous sulfate. | cosmosscholars.com |
This compound versus Ferrous Bisglycinate
Comparisons between this compound and ferrous bisglycinate have primarily focused on pregnant women. One study indicated that ferrous bisglycinate with folinic acid and multivitamins improved hematological parameters, iron absorption, quality of life, and birth weight in iron-deficient pregnant women compared to this compound, even at a lower elemental iron dose. mdpi.com This study suggested that ferrous bisglycinate was associated with better absorption and efficacy. mdpi.com Another randomized controlled trial in pregnant women with mild to moderate IDA compared ferrous bisglycinate and ferrous glycine (B1666218) sulfate (a form of ferrous sulfate). nih.gov This study found that ferrous bisglycinate was more efficient in increasing hemoglobin levels after 8 weeks of treatment compared to ferrous glycine sulfate. nih.gov The percentage of women achieving a hemoglobin level over 11 g/dL was higher in the ferrous bisglycinate group. nih.gov However, another comparative study of various oral iron salts in pregnant women found a comparable rise in hemoglobin with ferrous bisglycinate and this compound. ipinnovative.com A study comparing iron fumarate, iron bisglycinate, and iron polysaccharides for treating IDA in pregnancy concluded that this compound achieved a faster cure rate and had better results for mean hemoglobin and serum ferritin levels than iron bisglycinate and iron polysaccharide. menoufia-med-j.com
Here is a table summarizing comparative efficacy findings between this compound and ferrous bisglycinate:
| Study | Population | Comparison | Key Efficacy Findings | Citation |
| Study by Bumrungpert et al. (2022) | Pregnant women with IDA | Ferrous bisglycinate + folinic acid vs. This compound | Ferrous bisglycinate group showed improved hematological parameters, iron absorption, quality of life, and birth weight; better absorption and efficacy with ferrous bisglycinate. | mdpi.com |
| Randomized controlled trial (2018) | Pregnant women with IDA | Ferrous bisglycinate vs. Ferrous glycine sulfate | Ferrous bisglycinate was more efficient in increasing Hb levels; higher percentage of women reached Hb > 11 g/dL with ferrous bisglycinate. | nih.gov |
| Study comparing various oral iron salts (201?) | Pregnant women with IDA | This compound vs. Ferrous bisglycinate/others | Comparable significant rise in hemoglobin and serum ferritin between this compound and ferrous bisglycinate. | ipinnovative.com |
| Study comparing iron fumarate, bisglycinate, and polysaccharide (2022) | Pregnant women with IDA | Iron fumarate vs. iron bisglycinate/polysaccharide | This compound achieved a faster cure rate and better results for mean Hb and serum ferritin than iron bisglycinate. | menoufia-med-j.com |
This compound versus Ferrous Ascorbate (B8700270)
Comparative studies evaluating this compound against ferrous ascorbate in the treatment of iron deficiency anemia in pregnant women have shown varied results. One study involving antenatal women with moderate iron deficiency anemia found a significant and comparable rise in hemoglobin (Hb) levels on days 30 and 60 with both this compound (100 mg elemental iron) and ferrous ascorbate (100 mg elemental iron). ipinnovative.com However, ferrous ascorbate demonstrated a significantly greater rise in Hb compared to ferrous sulfate, while the difference between this compound and ferrous sulfate was not statistically significant in this particular study. ipinnovative.com Another study comparing multiple oral iron preparations in pregnant women with iron deficiency anemia (IDA) concluded that this compound (200 mg elemental iron per day) and ferrous ascorbate (200 mg elemental iron per day) were equally effective in improving hemoglobin concentration and other hematological parameters. nih.gov
Some research suggests ferrous ascorbate may lead to a significantly higher compliance rate compared to this compound in pregnant women. ijfans.org
This compound versus Intravenous Iron Preparations
Comparisons between oral this compound and intravenous iron preparations, such as iron sucrose, have been conducted, particularly in populations like pregnant women with iron deficiency anemia. Studies indicate that intravenous iron sucrose may be more effective in increasing maternal iron reserves and serum ferritin levels compared to oral this compound. jptcp.comjogcr.comnih.gov In a study involving pregnant women with IDA, the intravenous iron group showed a greater increase in Hb levels compared to the oral this compound group after four weeks. jptcp.comjogcr.com Similarly, another clinical trial in pregnant women during the third trimester reported that while both oral this compound and intravenous ferric hydroxide (B78521) sucrose complex increased Hb levels, the increase was greater in the intravenous group. ekb.eg Serum ferritin levels also showed a more substantial increase after intravenous iron infusion compared to oral this compound intake in this study. ekb.eg
In long-term hemodialysis patients, a study found that both oral this compound (305 mg once a day) and intravenous iron infusions (50 mg iron) resulted in a significant increase in transferrin saturation and ferritin levels after 6 months of treatment. spandidos-publications.com While both routes were effective in managing anemia in this cohort, intravenous iron led to a greater increase in transferrin saturation and ferritin compared to oral this compound. spandidos-publications.com
However, a study comparing low-dose weekly intravenous iron sucrose with daily oral this compound in pregnant women with IDA in late pregnancy found that while intravenous iron sucrose was more efficacious in replenishing iron storage (serum ferritin), it was not more efficacious in raising hemoglobin levels compared to daily oral this compound. jmatonline.com
This compound versus Other Oral Iron Formulations
This compound is one of the commonly used oral ferrous salts for treating iron deficiency anemia, alongside ferrous sulfate and ferrous gluconate. www.nhs.ukcore.ac.ukmedscape.comsabm.org Studies suggest that ferrous salt preparations, including this compound, ferrous sulfate, and ferrous gluconate, are generally considered equally effective when administered at comparable doses of elemental iron. www.nhs.ukcore.ac.ukumsystem.edu A randomized controlled trial comparing ferrous sulfate, this compound, ferrous ascorbate, and carbonyl iron in pregnant women with IDA found all four salts to be equally effective in improving hemoglobin concentration and other hematological parameters at a dose of 200 mg elemental iron per day. nih.gov
However, some studies have reported differences in efficacy when comparing this compound to other oral formulations like iron polysaccharide complex or heme iron. In one study, this compound (approximately 150 mg/d elemental iron) improved Hb levels more than iron polysaccharide in patients with iron deficiency anemia. cfp.ca
A comparative evaluation of several oral iron salts in antenatal women indicated that while ferrous ascorbate and ferrous bisglycinate showed a significantly greater rise in Hb compared to ferrous sulfate, this compound also showed a greater rise than ferrous sulfate, although this difference was not statistically significant in that specific study. ipinnovative.com
Hemoglobin and Ferritin Response in Clinical Settings
Clinical studies consistently demonstrate that this compound supplementation leads to improvements in hemoglobin and ferritin levels in individuals with iron deficiency and iron deficiency anemia. In a study of iron-deficient non-anemic to mild anemic adults, treatment with an iron supplement containing this compound significantly increased hemoglobin and ferritin levels over 90 days. researchgate.net Specifically, ferritin levels improved significantly by a higher percentage compared to standard care which included this compound or ferrous ascorbate. researchgate.net
In pregnant women with iron deficiency anemia, this compound has been shown to result in a significant rise in hemoglobin and serum ferritin levels. ipinnovative.com A multicenter study evaluating a combined drug containing this compound and folic acid in pregnant women in the second trimester found a significant improvement in hemoglobin, hematocrit, red blood cell count, MCV, MCH, MCHC, serum iron, and ferritin levels after 3 months of therapy. eco-vector.com The proportion of patients without anemia significantly increased. eco-vector.com
Weekly supplementation with this compound (200 mg) in iron-deficient female adolescents led to a notable increase in Hb levels after 3 months. who.int This finding aligns with other studies in similar populations. who.int
While oral iron therapy, including this compound, is expected to increase hemoglobin by 1-2 g/dL within 3-4 weeks, the repletion of body iron stores, as reflected by serum ferritin levels, often requires a longer duration of treatment. sabm.orghaematologica.org
Long-Term Outcomes and Sustained Efficacy
Research on the long-term outcomes and sustained efficacy of this compound is crucial for managing iron deficiency and preventing recurrence. A study investigating weekly iron supplementation with this compound in iron-deficient female adolescents observed that at a follow-up stage 3 months after stopping the intervention, iron and hemoglobin levels in the group that received supplementation along with nutrition education continued to show improvement. who.int This suggests that the benefits of this compound supplementation, particularly when combined with educational interventions, may extend beyond the treatment period and contribute to sustained improvements in iron status.
This compound is considered safe for long-term use when deemed necessary by a healthcare professional and in the absence of adverse effects. www.nhs.uk
Investigation of this compound in Specific Patient Cohorts (e.g., Inflammatory Bowel Disease)
The use of oral iron supplements, including this compound, in patients with inflammatory bowel disease (IBD) presents unique considerations due to potential interactions with intestinal inflammation. Studies have investigated the effects of oral this compound in this patient group.
A crossover study in patients with iron deficiency anemia and Crohn's disease or ulcerative colitis compared oral this compound (120 mg once daily) and intravenous iron sucrose. researchgate.netnih.gov Following treatment with oral this compound, clinical disease activity, general well-being scores, and abdominal pain scores increased. researchgate.netnih.gov In contrast, no such changes were observed after intravenous iron sucrose treatment. researchgate.netnih.gov This suggests that oral this compound may exacerbate clinical disease activity in some IBD patients. researchgate.netnih.gov
Formulation Science and Drug Delivery Systems for Ferrous Fumarate
Optimization of Oral Solid Dosage Forms
Oral solid dosage forms, such as tablets and capsules, are the most common delivery routes for ferrous fumarate (B1241708). in-academy.uz Optimization efforts aim to improve manufacturing efficiency, enhance dissolution, and ensure content uniformity.
Direct Compression Methods
Direct compression is a preferred tablet manufacturing method due to its simplicity, cost-effectiveness, and reduced processing time compared to wet granulation. oceanicpharmachem.comresearchgate.netresearchgate.net This technique involves compressing a blend of the drug and excipients directly into tablets. However, ferrous fumarate's poor flow properties can lead to compression issues. oceanicpharmachem.comjapsonline.comresearchgate.net To overcome this, formulations utilizing direct compression often incorporate various excipients to improve flowability and compressibility. Studies have explored different proportions of excipients such as microcrystalline cellulose (B213188) (Avicel PH102), talcum, magnesium stearate (B1226849), sodium lauryl sulfate (B86663), sugar, primojel, lactose (B1674315), PVPK-30, and aerosil to develop suitable direct compression formulations. researchgate.net Microcrystalline cellulose, for instance, is widely used as a binder and diluent in direct compression due to its compressibility and some lubricant and disintegrant properties. oceanicpharmachem.com Lubricants like talcum and magnesium stearate are crucial to prevent friction during compression. oceanicpharmachem.com Research has shown that optimized direct compression techniques can significantly reduce manufacturing time. researchgate.net
Wet Granulation Techniques
Wet granulation is another common method for manufacturing this compound tablets, particularly when the active pharmaceutical ingredient has poor flow or compressibility. oceanicpharmachem.comresearchgate.netgoogle.com This process involves the addition of a liquid binder to a powder mixture to form granules, which are then dried and compressed into tablets. Wet granulation can improve powder flowability and content uniformity. latamjpharm.org Although more time-consuming and energy-intensive than direct compression, it is often necessary to achieve desired tablet properties. oceanicpharmachem.comresearchgate.net Studies on oral dispersible tablets of this compound and folic acid, for example, have successfully employed wet granulation techniques. latamjpharm.orgresearchgate.net The process typically involves micronizing the active ingredients and excipients, mixing them with a binder solution (such as povidone-K30), granulating, drying, and finally adding lubricants and disintegrants before compression. google.comlatamjpharm.org
Chewable Tablet Development
Chewable tablets offer an attractive alternative, particularly for pediatric and geriatric populations, due to ease of administration and potentially reduced risk of teeth staining compared to liquid formulations. researchgate.netsbmu.ac.irsbmu.ac.ir Developing palatable and physically robust chewable tablets with this compound is a key area of research. Mathematical experimental design, such as simplex lattice mixture design, has been employed to optimize the formulation of this compound chewable tablets. researchgate.netsbmu.ac.irsbmu.ac.ir Factors like filler type and concentration significantly impact tablet hardness, friability, and taste. researchgate.netsbmu.ac.irsbmu.ac.ir Studies have evaluated different fillers, including lactose granule, mannitol (B672) granule, and various grades of microcrystalline cellulose (Avicel PH), to achieve desired properties. researchgate.netsbmu.ac.irsbmu.ac.ir Avicel PH301 has been selected for imparting higher hardness, while lactose and mannitol granules contribute to better taste and mouthfeel. researchgate.netsbmu.ac.irsbmu.ac.ir
Interactive Data Table: Impact of Fillers on Chewable Tablet Properties (Illustrative based on research findings)
| Filler Type | Hardness Contribution | Taste/Mouthfeel Contribution |
| Avicel PH301 | Higher | Undesirable |
| Lactose Granule | Moderate | Good |
| Mannitol Granule | Moderate | Good |
Oral Dispersible Tablet Formulations
Oral dispersible tablets (ODTs) are designed to disintegrate rapidly in the mouth without water, offering convenience and improved compliance. latamjpharm.orgresearchgate.net Developing ODTs containing this compound requires careful selection of disintegrants and other excipients to ensure fast disintegration and uniform dispersion while masking the taste of this compound. Research has focused on optimizing formulations using techniques like wet granulation. latamjpharm.orgresearchgate.net Optimal formulations have been developed containing this compound, folic acid, microcrystalline cellulose, crosslinking polyvinylpyrrolidone, sodium dodecyl sulfate, povidone-K30, micronized silica (B1680970) gel, magnesium stearate, and steviosin. latamjpharm.orgresearchgate.net These formulations have demonstrated rapid disintegration times, typically less than 50 seconds, and high dissolution rates for both this compound and folic acid within 10 minutes. latamjpharm.orgresearchgate.net
Interactive Data Table: Optimal Oral Dispersible Tablet Formulation Components (Illustrative based on research findings)
| Component | Amount (mg) | Role |
| This compound | 182 | Active Ingredient |
| Folic Acid | 0.4 | Active Ingredient |
| Microcrystalline Cellulose | 101 | Filler/Binder |
| Crosslinking Polyvinylpyrrolidone | 27 | Disintegrant |
| Sodium Dodecyl Sulfate | 5 | Surfactant |
| Povidone-K30 (2% solution) | 13.5 | Binder |
| Micronized Silica Gel | 3.4 | Glidant/Disintegrant |
| Magnesium Stearate | 1.7 | Lubricant |
| Steviosin | 3.4 | Sweetener |
*Based on an optimized formulation for this compound and folic acid ODTs. latamjpharm.orgresearchgate.net
Controlled-Release and Modified-Release Formulations
Controlled-release and modified-release formulations aim to provide a sustained release of this compound, potentially improving absorption and reducing gastrointestinal side effects associated with immediate-release forms. nih.govnih.govamazonaws.com However, modified-release preparations of oral iron can be less effective as they may bypass the primary absorption site in the upper small intestine. formularywkccgmtw.co.uk Despite this, research continues into developing such systems. Studies have explored sustained-release pellets of this compound using hot-melt coating techniques with agents like cow ghee and ethyl cellulose. nih.gov These formulations have shown sustained drug release over several hours with a release profile approximating zero-order kinetics. nih.gov The development of gastroretentive modified-release formulations is also being investigated to prolong the presence of ferrous iron in the upper gastrointestinal tract, potentially enhancing absorption and minimizing side effects. amazonaws.com
Novel Drug Delivery Systems
Beyond traditional oral dosage forms, novel drug delivery systems are being explored for this compound to address challenges like poor bioavailability and potential interactions. Liposomal formulations represent one such approach. japsonline.comscispace.com Research on this compound nanoliposomes has focused on their preparation, characterization, and potential for enhanced delivery, including transdermal applications. japsonline.comscispace.com Studies have investigated the effect of cholesterol concentration on the physicochemical properties and stability of these nanoliposomes. japsonline.comscispace.com Higher cholesterol concentrations have been associated with increased this compound permeation in in vitro transdermal delivery models. japsonline.com Metal-organic frameworks (MOFs) are also being investigated as potential nanocarriers for drug delivery, including for compounds like this compound, although this is an emerging area. mdpi.com
Nanoliposomal Formulations
Nanoliposomes represent a promising vesicular drug delivery system for this compound. These nanoscale lipid vesicles can encapsulate the iron salt, potentially improving its solubility and facilitating its transport across biological membranes. Research has investigated the preparation and characterization of this compound nanoliposomes, focusing on factors such as cholesterol concentration and preparation methods.
Studies have shown that the concentration of cholesterol in the lipid bilayer can influence the physicochemical properties and stability of this compound nanoliposomes. For instance, increasing cholesterol concentration has been associated with improved physical characteristics, encapsulation efficiency, and in vitro skin penetration in transdermal delivery models. japsonline.comscispace.comresearchgate.net
Preparation methods, such as the thin film hydration method combined with size reduction techniques like ultrasonication and mini extrusion, have been employed to produce this compound nanoliposomes with desirable physical characteristics and acceptable encapsulation efficiency. japsonline.comscispace.comresearchgate.netbibliomed.org Encapsulation efficiency values exceeding 50% have been considered acceptable in these studies. japsonline.com
Stability studies on this compound nanoliposomes have evaluated their performance under various conditions, including freeze-thaw cycles, storage at refrigerated temperatures (2°C–8°C), and dilution. Nanoliposomes prepared with higher cholesterol concentrations have demonstrated stability under these conditions. japsonline.com While dilution can sometimes lead to particle aggregation, affecting size distribution, zeta potential values have generally shown no significant changes during stability testing, indicating stability at the particle surface. japsonline.com
Encapsulation Technologies
Beyond nanoliposomes, various encapsulation technologies have been applied to this compound to address challenges related to its taste, stability, and release profile. These techniques aim to enclose the this compound in a protective matrix. frontiersin.orgnutritionintl.org
Microencapsulation, for example, has been explored to mask the metallic taste of this compound and prevent interactions with other food components, particularly in food fortification applications like double-fortified salt with iodine. psu.edufrontiersin.orgnutritionintl.orgresearchgate.netnih.gov Spray drying is a common technique used for microencapsulating this compound, producing small particles that can be blended into food matrices without being visually detected. researchgate.netresearchgate.net Different encapsulating materials, such as sodium carboxymethylcellulose (NaCMC) and various polymers like hydroxypropyl methylcellulose (B11928114) (HPMC), have been evaluated for their effectiveness in protecting this compound and maintaining the stability of co-fortified nutrients like iodine. researchgate.netresearchgate.netnih.gov Studies have shown that encapsulated this compound can lead to better iodine stability in salt compared to unencapsulated forms. researchgate.net
Hot-melt coating is another encapsulation technique used to develop sustained-release formulations of this compound. This method involves coating pellets of this compound with a lipid-based material, such as cow ghee in combination with ethyl cellulose. nih.govresearchgate.netjpionline.orgnih.gov This technique can be simple and efficient, resulting in pellets with good surface morphology and controlled drug release profiles. nih.govresearchgate.netjpionline.org
Encapsulation can also influence the release profile of this compound. Sustained-release pellets prepared by hot-melt coating have demonstrated prolonged drug release over several hours, following approximately zero-order release kinetics. nih.govresearchgate.netjpionline.org The choice of encapsulation method and materials significantly impacts the release characteristics and the ability of the formulation to protect the this compound from degradation or unwanted interactions. frontiersin.orgnih.gov
Excipient Compatibility and Stability Studies
The stability of this compound in a pharmaceutical formulation is crucial for ensuring its efficacy and shelf life. This stability is significantly influenced by interactions with excipients used in the formulation and by environmental factors such as temperature, humidity, and light. ruipugroup.comscribd.comjpionline.org
Drug-excipient compatibility studies are essential during pre-formulation to identify potential physical or chemical interactions between this compound and commonly used pharmaceutical excipients. jpionline.orgresearchgate.net Techniques such as Fourier Transform Infrared (FTIR) spectroscopy and Differential Scanning Calorimetry (DSC) are often employed to assess these interactions. researchgate.netmdpi.compensoft.netsemanticscholar.orgni.ac.rs FTIR can reveal changes in functional groups indicating chemical reactions, while DSC can detect shifts in melting points or the appearance of new thermal events suggesting interactions or changes in crystallinity. mdpi.compensoft.netsemanticscholar.orgni.ac.rs Studies using FTIR and DSC have indicated the absence of significant chemical interactions between this compound and certain excipients in optimized formulations. researchgate.net
Accelerated stability studies are conducted to predict the long-term stability of this compound formulations under stressed conditions, typically elevated temperature and humidity (e.g., 40°C and 75% RH). nih.govresearchgate.netjpionline.orgnih.govscribd.comijrpb.comijpsonline.com These studies monitor parameters such as drug content, dissolution rate, disintegration time, and physical appearance over time. ijrpb.comijpsonline.com
Factors affecting the stability of this compound include moisture, which can catalyze degradation reactions, and interactions with other components in the formulation. scribd.comisfcppharmaspire.com For instance, in oral jellies, the stability of this compound was evaluated at different temperatures over several months, with formulations showing satisfactory drug content and physical properties. ijrpb.com In sustained-release pellets, stability studies conducted at 40°C and 75% RH for 6 months indicated that the hot-melt coated pellets were stable. nih.govresearchgate.netjpionline.orgnih.gov
Stability testing protocols involve storing formulations under defined conditions and testing at predetermined intervals to assess changes. scribd.com Results from these studies are used to determine appropriate storage conditions and assign a shelf life to the product. ruipugroup.comscribd.com
Here is a table summarizing some research findings on this compound formulations:
| Formulation Type | Key Components Mentioned | Preparation Method(s) | Key Findings | Source Index |
| Nanoliposomes | This compound, Cholesterol, DPPC, S100 | Thin film hydration, Ultrasonication, Mini extruder | Higher cholesterol improved physical characteristics, encapsulation efficiency, and in vitro skin penetration. Stable under freeze-thaw, refrigeration, and dilution. | japsonline.comscispace.comresearchgate.netbibliomed.org |
| Oral Jellies | This compound, Carbapol 940, Tragacanth | Not explicitly detailed (involves mixing) | Formulations with 10% Carbapol 940 or Tragacanth showed satisfactory properties and stability for 3 months. | ijrpb.com |
| Sustained Release Pellets | This compound, Cow ghee, Ethyl cellulose | Hot-melt coating | Successfully prepared SR pellets with ~zero-order release for 8 hours. Stable for 6 months at 40°C/75% RH. | nih.govresearchgate.netjpionline.orgnih.gov |
| Microencapsulated Powder | This compound, NaCMC, Polymers (HPMC) | Spray drying, Extrusion agglomeration | Improved iodine stability in salt. Different polymers offer varying protection levels. | researchgate.netresearchgate.netnih.gov |
| Capsules | This compound, Sodium starch glycolate (B3277807) | Capsule filling | Sodium starch glycolate increased dissolution rate. Stable under accelerated conditions. | ijpsonline.com |
| Chewable Tablets | This compound, Fillers (Avicel, Lactose, Mannitol), Magnesium stearate, Colloidal silicon dioxide | Direct compression | Identified suitable fillers for hardness, taste, and flowability. FTIR and DSC indicated compatibility. | researchgate.netresearchgate.net |
Safety Profiles and Adverse Event Research for Ferrous Fumarate
Characterization of Gastrointestinal Intolerances
Mechanisms of Gastrointestinal Irritation
The mechanisms underlying ferrous fumarate-induced gastrointestinal irritation are not fully elucidated, but several factors are believed to contribute. Oral iron supplements, including ferrous fumarate (B1241708), dissociate in the acidic environment of the stomach, releasing ferrous ions (Fe²⁺). patsnap.comsmarthealer.pk A significant portion of this ingested iron may remain unabsorbed and pass through the gastrointestinal tract. mdpi.com This unabsorbed luminal iron can interact with the intestinal environment. One proposed mechanism involves the potential for iron to reinforce intestinal inflammation by catalyzing the production of reactive oxygen species (ROS). mdpi.comtandfonline.com Excess oral iron in the intestinal tract can generate ROS via Fenton and Haber-Weiss reactions, triggering oxidative stress. researchgate.net This can lead to lipid peroxidation, potentially inducing ferroptosis, apoptosis, and necrosis, ultimately damaging intestinal epithelial cells and compromising the intestinal barrier. researchgate.net The ease of dissociation of Fe²⁺ from oral iron supplements may correlate with the severity of intestinal inflammation. researchgate.net Changes in the gut microbiota composition and metabolic processes due to iron supplementation may also contribute to intestinal inflammation. mdpi.comresearchgate.net
Strategies for Mitigating Gastrointestinal Side Effects
Several strategies are employed to mitigate the gastrointestinal side effects associated with this compound. Taking the supplement with food is often recommended to reduce gastric irritation, although this may sometimes reduce iron absorption. patsnap.compatsnap.comnih.govdrugbank.com Adjusting the timing of administration, such as taking iron on an empty stomach at least one hour before or two hours after a meal, is generally recommended for better absorption, but taking it with small amounts of food can help if stomach upset occurs. nih.govdrugs.com Avoiding certain foods and beverages, including milk and dairy products, coffee, and tea, within a few hours of taking this compound is advised as they can decrease iron absorption. nih.govdrugbank.comwebmd.comwellrx.comwww.nhs.uk Increasing dietary fiber intake and ensuring adequate hydration can help manage constipation. www.nhs.uk For nausea and vomiting, taking the supplement with or just after a meal or snack, sticking to simple meals, and avoiding rich or spicy food may help. www.nhs.uk Drinking plenty of fluids can help prevent dehydration in cases of diarrhea. www.nhs.uk Some research suggests that changing the formulation of iron supplementation to allow for slower release of Fe²⁺ might reduce side effects by lowering the amount of unabsorbed iron in the GI tract. mdpi.comresearchgate.net Coupling iron supplementation with prebiotics and probiotics is being explored as a potential strategy to mitigate iron-induced changes in the gut microbiota. mdpi.comresearchgate.net Comparative studies have also investigated different iron formulations, with some suggesting that ferrous bisglycinate may have a more favorable GI side effect profile compared to this compound and ferrous sulfate (B86663) at equipotent doses. nih.gov
Oxidative Stress Induction and Antioxidant Status Research
The potential for ferrous iron to induce oxidative stress is a significant area of research. Iron can participate in redox reactions, particularly the Fenton reaction, which generates reactive oxygen species (ROS) such as hydroxyl radicals. nih.govmdpi.comphysiology.orghaematologica.org These ROS can cause oxidative damage to cellular components, including lipids, proteins, and DNA. nih.govmdpi.com
Research on this compound and oxidative stress has yielded varied results depending on the study population and methodology. Some studies in healthy males did not observe changes in oxidative stress markers with oral iron therapy using this compound or sulfate at doses between 25-120 mg, although one study noted increased ROS generation even with a single 25 mg dose of ferrous sulfate. nih.gov In contrast, a study in patients with inflammatory bowel disease (IBD) found that daily supplementation with 120 mg this compound did not significantly alter plasma malondialdehyde (MDA) or plasma antioxidants, while intravenous iron sucrose (B13894) increased plasma MDA and decreased plasma vitamin C and beta-carotene. tandfonline.com However, another study in patients with IBD reported that 100 mg this compound increased MDA concentrations, whereas 200 mg iron polymaltose did not affect MDA or other oxidative stress markers. nih.gov
In pregnant rats, this compound and ferrous sulfate treatments were found to result in oxidative stress in dams, fetuses, and placentas, unlike iron polymaltose complex. conicet.gov.ar A study in iron-deficient female adolescents indicated that doses of this compound for 3 months could increase oxidative status by increasing MDA levels. who.int Conversely, a study in women of reproductive age with iron deficiency anemia treated with daily oral this compound (approximately 100 mg elemental iron) for one month showed that oxidative stress indicators and DNA damage were elevated before treatment and decreased following therapy. jcpres.comjcpres.com Total antioxidant status (TAS) was reduced before treatment and increased after treatment. jcpres.com
Cellular and Systemic Markers of Oxidative Stress
Various markers are used to assess oxidative stress at cellular and systemic levels in the context of iron supplementation research. These include measures of lipid peroxidation, such as malondialdehyde (MDA) and thiobarbituric acid reactive substances (TBARS). tandfonline.comresearchgate.netnih.govphysiology.orgwho.int Markers of protein and DNA damage are also assessed. nih.govjcpres.comjcpres.com Antioxidant status is evaluated by measuring levels of endogenous antioxidants like reduced cysteine and glutathione (B108866), as well as antioxidant enzymes such as catalase (CAT) and superoxide (B77818) dismutase (SOD), and total antioxidant capacity or status (TAS). nih.govpsu.edutandfonline.comnih.govphysiology.orgconicet.gov.arwho.intjcpres.comjcpres.com Cellular markers can include the assessment of reactive oxygen species (ROS) generation. researchgate.netnih.gov Systemic markers are typically measured in plasma or serum. nih.govpsu.edutandfonline.comnih.govwho.int Plasma reduced cysteine and reduced glutathione have been found to be sensitive indicators of oxidative stress. nih.govpsu.edu Non-transferrin bound iron (NTBI) is another marker that can indicate potential for oxidative stress, as it is redox-active and can propagate ROS. haematologica.org
Research on Oxidative Damage Mechanisms
Research into the mechanisms of oxidative damage induced by iron focuses on the role of iron as a catalyst in the formation of highly reactive species. The Fenton reaction, where ferrous iron (Fe²⁺) reacts with hydrogen peroxide (H₂O₂) to produce hydroxyl radicals (•OH), is a key mechanism. nih.govmdpi.comphysiology.orghaematologica.org Hydroxyl radicals are potent oxidants that can react indiscriminately with biological molecules. physiology.org Excess free iron can augment oxidative stress by serving as a substrate for ROS formation. mdpi.com This can lead to lipid peroxidation, a chain reaction that damages cell membranes. researchgate.netnih.govmdpi.comnih.gov Oxidative damage can also affect proteins and nucleic acids, potentially leading to cellular dysfunction and death. nih.govmdpi.com Ferroptosis, an iron-dependent form of regulated cell death characterized by iron overload and lipid peroxidation, has also been linked to iron-induced oxidative damage. researchgate.netnih.govmdpi.com Studies have shown that co-supplementation of ferrous salts with vitamin C can exacerbate oxidative stress in the gastrointestinal tract, potentially leading to ulceration and exacerbation of inflammatory diseases. nih.gov This is attributed to the pro-oxidant effect that ascorbic acid can exert in the presence of metal ions, leading to the generation of RONS (reactive oxygen and nitrogen species). nih.gov
Drug-Drug and Food-Drug Interactions Affecting this compound
This compound can be involved in various drug-drug and food-drug interactions that can affect its absorption and efficacy, as well as the absorption and efficacy of other medications.
Several medications can decrease the absorption of this compound. These include antacids and other indigestion remedies, which can alter stomach acidity necessary for iron absorption. patsnap.comwebmd.comwww.nhs.uk Proton pump inhibitors (PPIs) can also reduce this compound absorption. patsnap.com Certain antibiotics, such as tetracyclines (e.g., doxycycline, minocycline, oxytetracycline, demeclocycline) and quinolone antibiotics (e.g., ciprofloxacin, levofloxacin, moxifloxacin, gemifloxacin, fleroxacin), can form complexes with iron, reducing the absorption of both the antibiotic and this compound. patsnap.comwebmd.comwww.nhs.ukrxlist.commedscape.com Bisphosphonates (for osteoporosis, e.g., alendronate, risedronate) can also have decreased absorption when taken with this compound. webmd.comwww.nhs.uk Thyroid medications (e.g., levothyroxine) and levodopa (B1675098) used for Parkinson's disease can also have their absorption decreased by this compound. drugbank.comwebmd.comwww.nhs.ukrxlist.com Mycophenolate, used after organ transplants, and penicillamine, used for arthritis or Wilson's disease, can also interact with this compound. www.nhs.ukrxlist.com Cholestyramine, a medicine to reduce cholesterol, and eltrombopag, a medicine to increase platelets, can also affect this compound absorption. www.nhs.uk Laxatives containing magnesium, such as magnesium hydroxide (B78521), may also interact. www.nhs.uk
Conversely, this compound can decrease the absorption of other drugs. drugbank.comwebmd.comrxlist.com It can decrease the absorption of zoledronic acid and etidronic acid. drugbank.com Olanzapine and omadacycline (B609740) absorption can also be decreased by this compound. drugbank.com
Food and beverages can also significantly impact this compound absorption. Dairy products (milk, yogurt, cheese) and calcium supplements can interfere with iron absorption and should be taken at different times. patsnap.comnih.govdrugbank.comwebmd.comwellrx.comwww.nhs.uk Coffee and tea contain compounds that can reduce iron absorption. nih.govdrugbank.comwebmd.comwellrx.comwww.nhs.uk Eggs can also inhibit iron absorption. www.nhs.uk High-fiber foods may also affect absorption. nih.gov
On the other hand, Vitamin C (ascorbic acid) can enhance iron absorption. patsnap.comsmarthealer.pkdrugbank.comwebmd.com Taking this compound with foods rich in vitamin C or with vitamin C supplementation can be beneficial. patsnap.comnih.govsmarthealer.pkdrugbank.comwebmd.com
Rare and Severe Adverse Event Reporting and Analysis
While generally considered effective for treating iron deficiency, this compound is associated with rare and severe adverse events that warrant detailed analysis and reporting. Research and post-marketing surveillance highlight specific serious reactions, distinct from the more common gastrointestinal discomforts.
Severe gastrointestinal complications, while often linked to overdose, can also represent serious adverse events. These include vomiting blood, bleeding from the rectum, bloody or tarry stools, severe abdominal pain, and vomiting that resembles coffee grounds hse.iedrugs.comdrugs.comwww.nhs.ukwikipedia.orgmsdmanuals.comlitfl.commedicines.org.uk. In a study involving patients receiving this compound, three individuals experienced severe gastrointestinal side effects leading to the interruption or withdrawal from the study consensus.app. Severe diarrhea persisting for more than 24 hours is also considered a serious symptom requiring medical consultation hse.iewww.nhs.uk.
Iron toxicity resulting from overdose is a critical severe adverse event associated with this compound ingestion. The severity of iron poisoning is often correlated with the amount of elemental iron ingested per kilogram of body weight wikipedia.orgmedicines.org.uk. Ingesting elemental iron exceeding 60 mg/kg is considered potentially toxic, while doses above 120 mg/kg may be fatal wikipedia.orgmedicines.org.uk. Iron poisoning typically progresses through distinct stages, beginning with gastrointestinal symptoms within hours of ingestion wikipedia.orgmsdmanuals.comlitfl.com. More severe cases can lead to systemic toxicity, including low blood pressure (shock), rapid heart rate, metabolic acidosis, seizures, coma, and multi-organ failure wikipedia.orgmsdmanuals.comlitfl.com. Liver failure may develop days after a severe overdose, and in the weeks following recovery from acute poisoning, gastrointestinal scarring and strictures leading to bowel obstruction can occur wikipedia.orgmsdmanuals.comlitfl.com. Accidental overdose of iron-containing products is a leading cause of fatal poisoning in young children webmd.comdrugs.comwww.nhs.uk. Chronic iron overload, often associated with prolonged high-dose intake, can lead to symptoms like joint pain, abdominal pain, fatigue, and weakness, potentially resulting in organ damage in severe instances patsnap.com.
The following table summarizes the relationship between ingested elemental iron dose and the potential severity of toxicity:
| Elemental Iron Ingested (mg/kg) | Potential Severity |
| < 20 | Asymptomatic or Mild Toxicity |
| 20 - 60 | Gastrointestinal symptoms only (potential for systemic toxicity at higher end) |
| 60 - 120 | Potential for Systemic Toxicity (Moderate to Severe) |
| > 120 | Potentially Fatal (Severe Toxicity) |
Note: This table provides general guidance based on reported data; individual responses may vary.
Research also indicates that this compound may exacerbate gastrointestinal symptoms in individuals with pre-existing conditions such as Crohn's disease consensus.app. Continued monitoring and reporting of rare and severe adverse events are crucial for a comprehensive understanding of the safety profile of this compound in diverse patient populations.
Analytical and Methodological Approaches in Ferrous Fumarate Research
Quantitative Determination of Ferrous Fumarate (B1241708) in Biological Matrices and Formulations
Accurate quantification of ferrous fumarate, or its iron content, in complex biological samples and manufactured formulations is essential for research and quality control. Various analytical techniques are employed for this purpose, each offering distinct advantages and limitations.
Spectrophotometric Methods
Spectrophotometry is a widely used technique for the quantitative determination of iron, including iron derived from this compound, due to its simplicity and cost-effectiveness. This method typically involves converting the iron into a colored complex that absorbs light at a specific wavelength, which can then be measured using a spectrophotometer.
A common approach involves the reaction of ferrous iron (Fe²⁺) with chromogenic reagents like 1,10-phenanthroline (B135089) (also known as o-phenanthroline or phen) or 2,2'-bipyridyl. bc.eduasdlib.orgunizin.orgthermofisher.com These reagents form intensely colored complexes with Fe²⁺ that exhibit strong absorbance in the visible region of the spectrum. For instance, the complex formed with 1,10-phenanthroline has a maximum absorbance around 510 nm, while the complex with 2,2'-bipyridyl shows a broad absorption band with a maximum absorbance at 522 nm. asdlib.orgunizin.orgajrconline.org
To ensure all iron is in the ferrous state for reaction with these reagents, a reducing agent such as hydroquinone (B1673460) or hydroxylamine (B1172632) hydrochloride is often added to the sample to reduce any ferric iron (Fe³⁺) that may be present. bc.eduasdlib.org The color development is typically carried out within a specific pH range, often between 3 and 5, where the complex is stable. asdlib.orgunizin.org
Spectrophotometric methods have been applied to determine iron content in various matrices, including pharmaceutical formulations like tablets and syrups. nih.govlatamjpharm.orgoup.com For example, a method for determining this compound and folic acid in oral dispersible tablets utilized UV spectrophotometry based on the reaction between o-phenanthroline and ferrous ion to measure this compound content. latamjpharm.org Another study described a spectrophotometric procedure using α,α'-dipyridyl for determining ferric, ferrous, and total iron in drugs and dosage forms, including this compound tablets. oup.com This method involved reacting an aliquot with α,α'-dipyridyl at an adjusted pH, measuring Fe(II) at 523 nm, and determining total iron after reduction with ascorbic acid. oup.com
While spectrophotometry is a valuable tool for iron determination, it's important to consider potential interferences from other substances in the sample matrix that might also absorb light at the chosen wavelength or interfere with the complex formation.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile separation technique used for the quantitative analysis of various compounds, including this compound, in complex matrices. HPLC offers advantages in terms of selectivity and sensitivity, allowing for the separation and quantification of the analyte of interest from other components in the sample.
HPLC methods for this compound analysis often involve reversed-phase chromatography with a suitable mobile phase and detection method. The specific stationary phase and mobile phase composition can be optimized depending on the nature of the sample matrix and the desired separation. For instance, a reversed-phase HPLC method for this compound analysis has been developed using a mobile phase containing acetonitrile, water, and phosphoric acid. sielc.com For applications requiring Mass Spectrometry (MS) detection, phosphoric acid can be replaced with formic acid. sielc.com
HPLC has been employed for the determination of this compound in pharmaceutical formulations. latamjpharm.org In one study, HPLC was used for the quality evaluation of this compound and folic acid oral dispersible tablets, specifically for detecting the content of folic acid, while spectrophotometry was used for this compound. latamjpharm.org
While direct HPLC methods for intact this compound might be less common due to its ionic nature, HPLC is frequently used for the determination of iron in biological matrices after chelation with a suitable complexing agent. A validated HPLC method for iron determination in biological matrices is based on chelation with desferrioxamine (DFO) and measurement of the resulting ferrioxamine (FO) chelate. nih.govresearchgate.net This method, validated for selectivity, linearity, detection limit, quantification limit, recovery, and reproducibility, has been used to monitor iron biokinetics in experimental animals. nih.govresearchgate.net The chromatography was performed on a C18 column using a gradient of Tris-HCl buffer and acetonitrile. nih.govresearchgate.net
HPLC methods, particularly when coupled with sensitive detectors, provide a robust approach for the quantitative determination of this compound or its iron content in various samples.
Atomic Absorption Spectrometry (AAS)
Atomic Absorption Spectrometry (AAS) is a widely accepted technique for the determination of metal elements, including iron, in various sample types. AAS is based on the principle that atoms of an element in the gaseous state absorb light at specific wavelengths.
AAS is commonly used for the quantitative analysis of iron in biological matrices and pharmaceutical formulations containing this compound. The technique involves atomizing the sample (converting the iron in the sample into free gaseous atoms) and then passing a beam of light at the characteristic wavelength of iron through the atomic vapor. The amount of light absorbed is proportional to the concentration of iron in the sample.
Different atomization techniques can be employed in AAS, including flame AAS and graphite (B72142) furnace AAS (GF-AAS). GF-AAS offers higher sensitivity compared to flame AAS and is suitable for the determination of trace levels of metals. ufba.br
AAS has been utilized to determine iron content in pharmaceutical products, including those for iron deficiency treatment. nih.govufba.br One study investigated the determination of aluminum in highly concentrated iron samples, such as pharmaceutical formulations, using high-resolution continuum source atomic absorption spectrometry (HR-CS AAS), highlighting the ability of AAS to handle complex matrices. ufba.br While this study focused on aluminum, it demonstrates the application of AAS in analyzing pharmaceutical formulations with high iron concentrations.
AAS is also applied in research involving the absorption and transport of iron in cellular models. For example, atomic absorption spectrometry has been used for the quantification of trans-epithelial transported iron across intestinal Caco-2 cells in studies evaluating the bioavailability of iron formulations. mdpi.com
Sample preparation is a critical step in AAS analysis and may involve digestion of the sample to convert the iron into a soluble form. researchgate.net However, direct determination after appropriate sample pretreatment, such as optimization of the furnace program in GF-AAS, can also be considered for determining iron in protein-rich matrices. researchgate.net
AAS is a reliable and widely used method for the quantitative determination of iron in various matrices relevant to this compound research and quality control.
ELISA and Other Immunoassays for Biomarkers (e.g., Ferritin)
While spectrophotometry, HPLC, and AAS directly quantify this compound or its iron content, Enzyme-Linked Immunosorbent Assay (ELISA) and other immunoassays are used to measure biomarkers that reflect iron status in biological systems, such as ferritin. Ferritin is a protein that serves as the primary intracellular iron storage protein, and its levels in serum or plasma are widely used as an indicator of total body iron stores. nih.govcreative-diagnostics.com
Measuring ferritin levels using ELISA can provide insights into the impact of this compound supplementation on iron storage in the body. ELISA is a sensitive immunoassay technique that utilizes antibodies to detect and quantify specific proteins like ferritin. nih.govcreative-diagnostics.comathenesedx.comassaypro.comeaglebio.com The method typically involves capturing the target protein (ferritin) using an immobilized antibody on a solid phase, followed by detection with a labeled antibody. eaglebio.com The signal generated is proportional to the concentration of the target protein in the sample.
Various ELISA kits are commercially available for the quantitative determination of ferritin in human serum or plasma. creative-diagnostics.comathenesedx.comassaypro.comeaglebio.com These kits specify the assay principle (e.g., sandwich ELISA), detection range, sensitivity, and sample requirements. creative-diagnostics.comathenesedx.comassaypro.comeaglebio.com
In the context of this compound research, ferritin measurements in biological matrices, such as serum or in cell culture models, are used to assess iron uptake and utilization. For example, in studies using Caco-2 cells as an in vitro model for iron absorption, intracellular ferritin protein formation is considered an indicator of cellular iron uptake and absorption. nih.govresearchgate.net Commercial serum-ferritin ELISA kits are commonly used to measure ferritin production in Caco-2 cells. nih.gov
While ELISA measures a biomarker of iron status rather than the this compound compound itself, it is a crucial methodological approach in understanding the biological effects and efficacy of this compound supplementation.
In Vitro Models for Absorption and Dissolution Studies
In vitro models play a significant role in studying the absorption and dissolution characteristics of this compound. These models provide controlled environments to evaluate how this compound is released from formulations and how it might be absorbed in the gastrointestinal tract, without the complexities and variability associated with in vivo studies.
Caco-2 Cell Line Investigations
The Caco-2 cell line, derived from human colon adenocarcinoma, is a widely used in vitro model for studying intestinal absorption of drugs and nutrients, including iron compounds like this compound. mdpi.comnih.govresearchgate.netresearchgate.net When cultured on permeable supports, Caco-2 cells differentiate into a monolayer of polarized enterocyte-like cells that exhibit many of the morphological and functional characteristics of the intestinal epithelium, including the expression of brush border enzymes and transporters involved in nutrient absorption. nih.gov
Caco-2 cell monolayers are utilized to assess the permeability and uptake of this compound across the intestinal barrier. Studies involve exposing the apical side of the cell monolayer to this compound (often in simulated intestinal fluid or culture medium) and measuring the amount of iron transported to the basolateral side or the amount taken up by the cells. mdpi.comnih.govresearchgate.netnih.govsemanticscholar.org
Intracellular ferritin formation in Caco-2 cells is commonly used as a marker of cellular iron uptake and bioavailability. nih.govresearchgate.netsemanticscholar.org After incubation with this compound, the cells are lysed, and the amount of ferritin produced is quantified, often using ELISA. nih.gov Higher ferritin levels generally indicate greater iron uptake by the cells.
Caco-2 cell studies have provided valuable insights into factors influencing this compound absorption. For instance, investigations have explored the effects of formulation characteristics, the presence of other dietary components (enhancers or inhibitors), and the form of iron on its uptake by Caco-2 cells. researchgate.netnih.govacs.org
Research using Caco-2 cells has compared the absorption of this compound with other iron salts, such as ferrous sulfate (B86663). Some studies have indicated differences in absorption depending on the specific iron salt and formulation. researchgate.netnih.gov For example, one study comparing ferrous sulfate and this compound from fortified milk-based drinks found varying results regarding their absorption in Caco-2 cells. nih.gov Another study using a two-stage dissolution-absorption protocol with Caco-2 cells to compare various oral iron preparations found wide variations in dissolution times and iron uptake, with the form of iron playing a key role. researchgate.net
Caco-2 cells are also used in combined in vitro digestion/Caco-2 cell models to simulate the physiological process of digestion before assessing intestinal absorption. nih.govresearchgate.netacs.org This approach provides a more realistic representation of the conditions encountered by this compound in the gastrointestinal tract.
While the Caco-2 model is a valuable tool, it has limitations as it does not fully replicate the complex physiological environment of the human intestine, including interactions with the immune system, gut microbiota, and systemic regulatory factors like hepcidin. researchgate.net Despite these limitations, Caco-2 cell investigations remain a crucial component of in vitro research on the absorption and dissolution of this compound.
Example Data Table (Illustrative based on search results):
| Study | Iron Compound | Model | Method for Iron Uptake/Absorption Measurement | Key Finding (Example) |
| Study 1 researchgate.net | This compound (in tablets) | Caco-2 cells | Intracellular ferritin formation (ELISA) | Dissolution rate and iron form influenced uptake. |
| Study 2 mdpi.com | This compound (encapsulated) | Caco-2 cells | Trans-epithelial transport (AAS) | Encapsulation affected absorption compared to non-encapsulated form. |
| Study 3 nih.gov | This compound (vs Ferrous Sulfate) | Caco-2 cells | Cellular iron uptake (radiolabeled Fe) | Dietary factors like phytic acid and ascorbic acid influenced uptake. |
Simulated Gastrointestinal Fluid Models
Simulated gastrointestinal fluid models are utilized to assess the dissolution and release characteristics of this compound from various formulations under controlled in vitro conditions that mimic the environment of the stomach and intestine. For instance, studies employ 0.1 M HCl (pH 1.2) to simulate gastric fluid and phosphate (B84403) buffer (pH 5.8) to simulate intestinal fluid at 37°C. nih.gov
Research comparing different oral iron preparations, including this compound, has shown variations in dissolution rates in these simulated fluids. One study indicated that under simulated intestinal conditions (pH 5.8), this compound tablets exhibited a relatively fast dissolution time of 85 ± 9 minutes. nih.gov In contrast, modified-release this compound formulations, such as sustained-release capsules, demonstrated a longer mean dissolution time of 388 ± 11 minutes at pH 5.8. nih.gov Controlled-release this compound tablets in this study did not dissolve completely even after 24 hours in simulated intestinal fluid. nih.gov Under simulated gastric conditions (pH 1.2), conventional fast-release tablets, including this compound, showed rapid dissolution, typically completing within approximately 2 hours. nih.gov
The stability of microencapsulated iron, including this compound, in simulated gastrointestinal conditions has also been investigated. Studies assessing ferrous-chitosan microcapsules found that iron was released in both simulated gastric fluid and simulated intestinal fluid. researchgate.net Specifically, a percentage of Fe(II) and total Fe were released in simulated gastric fluid over two hours and in simulated intestinal fluid over six hours. researchgate.net The cumulative release of total Fe tended to increase in simulated intestinal fluid over time. researchgate.net
These in vitro models provide valuable insights into how this compound formulations might behave upon ingestion, particularly regarding the rate and extent of iron release, which can influence absorption and potential gastrointestinal effects.
In Vivo Animal Models in Pharmacological and Toxicological Research
In vivo animal models play a role in evaluating the pharmacological properties, such as bioavailability and absorption mechanisms, and to a limited extent, the toxicology of this compound and other iron compounds. Studies in mice have been conducted to assess the bioavailability, absorption mechanism, and toxicity of iron products used for food fortification. nih.gov
In one study using female mice, the absorption mechanism of a microencapsulated ferrous sulfate product was compared to ferrous sulfate as a reference standard, and no significant difference in the absorption mechanism was observed between the two. nih.gov While this specific study focused on ferrous sulfate, it illustrates the use of mouse models for evaluating the absorption mechanisms of ferrous iron compounds.
Another study utilized a beagle dog model of iron-deficiency anemia to assess the pharmacokinetic properties of different polysaccharide-iron complex formulations, using ferrous succinate (B1194679) tablets as a control. mdpi.com This demonstrates the application of animal models to study the pharmacokinetics of iron compounds in a state of iron deficiency. The study in beagle dogs showed that a specific polysaccharide-iron complex formulation prepared using pellet technology exhibited significantly higher bioavailability compared to another formulation. mdpi.com
Animal studies have also touched upon the toxicity of ferrous salts, noting that they can potentially lead to adverse outcomes such as intestinal damage through oxidative stress and cellular iron accumulation in organs with long-term use. researchgate.net Toxicity studies in mice comparing a microencapsulated ferrous sulfate product to ferrous sulfate determined the lethal dose 50% (LD50) for both compounds, indicating a lower toxicity for the microencapsulated product. nih.gov For female mice, the LD50 for the microencapsulated product was 1200 mg/kg, while for ferrous sulfate it was 680 mg/kg. nih.gov In male mice, the LD50 values were 1230 mg/kg for the microencapsulated product and 670 mg/kg for ferrous sulfate. nih.gov
Clinical Trial Design and Methodologies
Clinical trials are essential for evaluating the efficacy and tolerability of this compound in humans. Various clinical trial designs and methodologies are employed in this compound research.
Randomized Controlled Trial (RCT) Designs
Randomized controlled trials (RCTs) are a common and robust design used in this compound research to compare its effects against placebos, other iron preparations, or different dosing regimens. These trials involve randomly assigning participants to different treatment groups to minimize bias.
Examples of RCT designs in this compound research include:
Comparison of different this compound formulations or regimens: An open-labeled randomized controlled study compared the response of 200 mg this compound administered thrice-weekly versus thrice-daily in adult patients with iron-deficiency anemia. nih.govnih.gov This non-inferiority trial aimed to determine if the less frequent dosing was as effective as the more frequent one. nih.govnih.gov Another study compared slow-release, low-dose this compound with standard this compound in adults with iron-deficient non-anemia to mild anemia and fatigue. researchgate.net
Comparison of this compound with other iron preparations: RCTs have compared oral this compound with intravenous iron sucrose (B13894) in pregnant women with iron deficiency anemia. jogcr.comjogcr.comnih.gov Studies have also compared this compound with other oral iron preparations like ferrous sulfate, ferrous ascorbate (B8700270), and carbonyl iron in pregnant women with iron-deficiency anemia to evaluate efficacy, tolerability, and cost. researchgate.net A randomized controlled trial compared amino acid chelated iron and this compound in treating iron deficiency anemia during pregnancy. ekb.eg Another study compared this compound and ferrous sulfate in non-anemic Mexican women and children consuming a fortified drink to assess iron absorption. nih.gov
Comparison of this compound in different delivery methods: A randomized clinical trial investigated whether adherence to nutritional supplementation with this compound sprinkles was better than with ferrous sulfate drops in low-income infants. nih.gov
These RCTs often involve specific inclusion and exclusion criteria for participants, defined treatment periods, and assessments of various outcomes such as hemoglobin levels, serum ferritin, other iron indices, and sometimes patient compliance and adverse events. nih.govnih.govjogcr.comjogcr.comnih.govekb.egnih.gov
Bioequivalence Study Designs
Bioequivalence studies are conducted to determine if different formulations of this compound deliver the same amount of the active ingredient to the bloodstream at the same rate and extent. These studies are crucial for ensuring that generic formulations are therapeutically equivalent to reference products.
A common design for bioequivalence studies is a single-center, randomized, balanced, single-dose, crossover study. fda.govresearchgate.net In such a study, healthy volunteers receive a single dose of each formulation (test and reference) on different occasions with a washout period in between. fda.govresearchgate.net Blood samples are collected at predetermined time points to measure the concentration of iron in the serum or plasma over time. fda.govresearchgate.net
Pharmacokinetic parameters such as peak concentration (Cmax), time to peak concentration (Tmax), and area under the concentration-time curve (AUC) are determined. fda.govresearchgate.net Bioequivalence is typically concluded if the 90% confidence intervals for the ratios of the test and reference formulations' Cmax and AUC values fall within a predefined range, commonly 80% to 125%. fda.govresearchgate.net
One study used a crossover design with 10 healthy volunteers to investigate the relative bioavailability and pharmacokinetics of a this compound soft capsule compared to an oral solution. researchgate.net Another study, a 3-treatment, 3-period, 6-sequence crossover relative bioavailability study, was conducted in 30 female subjects to evaluate a tablet formulation containing this compound among other components. fda.gov
Statistical Analysis Methodologies in this compound Research
Statistical analysis is integral to interpreting the results of this compound research, particularly in clinical trials, to determine the significance of observed effects and differences between groups. The specific statistical methods used depend on the study design and the type of data collected.
In randomized controlled trials, various statistical tests are employed. For comparing outcomes between groups, methods such as Student's t-test (for continuous data with normal distribution), Wilcoxon signed-rank test, and Mann–Whitney U Test (for non-normally distributed data) are commonly used. researchgate.netnih.gov Chi-square tests or generalized estimating equations may be used for analyzing categorical data, such as the proportion of participants achieving a certain outcome or the incidence of adverse events. nih.gov
For non-inferiority trials, statistical analysis focuses on determining if the new treatment is not substantially worse than the standard treatment by calculating confidence intervals for the difference or ratio of outcomes and comparing them to a predefined non-inferiority margin. nih.govnih.gov
In bioequivalence studies, statistical analysis involves calculating pharmacokinetic parameters and their confidence intervals to assess if the test formulation is bioequivalent to the reference formulation based on regulatory criteria. fda.govresearchgate.net This often involves analyzing parameters like Cmax, Tmax, and AUC using methods such as the Schuirmann two one-sided t-test. nih.gov
Meta-analyses, which synthesize data from multiple clinical trials, use statistical techniques to pool results and provide a more robust estimate of the effect of this compound. doaj.org These analyses may calculate risk ratios (RR) and their confidence intervals to assess the association between this compound intake and the risk of certain conditions or outcomes. doaj.org
Descriptive statistics, including mean, standard deviation, frequency, and proportion, are commonly used to summarize baseline characteristics of study participants and outcomes within each group. jogcr.com
Emerging Research Areas and Future Perspectives for Ferrous Fumarate
Impact on Gut Microbiota and Iron Absorption
The intricate relationship between oral iron supplementation, the gut microbiota, and iron absorption is an active area of research. Unabsorbed iron from oral supplements reaches the colon, where it can interact with resident microorganisms. Studies suggest that iron supplementation can alter the composition of the gut microbiome. For instance, research in Kenyan infants showed that supplementation with ferrous fumarate (B1241708) led to a lower presence of Bifidobacterium and greater modifications in the gut microbiome compared to supplementation with sodium iron ethylenediaminetetra-acetate (NaFeEDTA). nih.gov This was potentially linked to the higher dose of iron delivered by ferrous fumarate in that specific study. nih.gov
Conversely, the gut microbiota can also influence iron absorption. Some studies indicate that metabolic changes induced by prebiotics can affect iron absorption, potentially by increasing the expression of iron regulatory genes in the colon and duodenum and increasing the abundance of Lactobacillaceae in the colon. mdpi.com The inclusion of prebiotics, such as galacto-oligosaccharides (GOS), has shown promise in offsetting the negative effects of iron on the gut microbiota while improving anemia outcomes in infants. cambridge.org One study found that GOS supplements resulted in a 62% increase in iron absorption in Kenyan infants consuming this compound and ferric sodium EDTA. cambridge.org However, another study reported no increase in iron absorption with a single GOS dose. cambridge.org The type and dose of prebiotic, along with the iron compound and the individual's iron and inflammatory status, appear to play a role in the effectiveness of prebiotics in enhancing iron absorption. unar.ac.id
Research using in vitro models and animal studies also supports the notion that the form of iron can affect fecal bacterial composition. tandfonline.com While studies on the effects of different iron formulations on gut microbiota composition have shown contradictory results, likely due to the limited number of studies, further research is needed to fully understand these interactions. tandfonline.com
Synergistic Effects with Micronutrients (e.g., Folic Acid, Vitamin C)
Vitamin C is known to enhance the absorption of non-heme iron by reducing ferric iron (Fe³⁺) to the more absorbable ferrous form (Fe²⁺) in the gastrointestinal tract and forming soluble iron chelates. consensus.appacs.org Studies have explored the combined effect of this compound and Vitamin C. An in vitro digestion/Caco-2 cell model study found that encapsulating this compound with or without Vitamin C and fortifying bread with it resulted in higher iron bioaccessibility and bioavailability in the encapsulated forms. acs.org
Research also suggests a synergistic relationship between this compound and folic acid. Both micronutrients are essential for erythropoiesis (the production of red blood cells). aig-journal.ru A systems-biology analysis indicated that folates are an apparent iron synergist in erythropoiesis. aig-journal.ru The combination of this compound and folic acid may not only compensate for iron deficiency but also support erythropoiesis, help eliminate hyperhomocysteinemia, and potentially prevent folate-dependent fetal malformations. aig-journal.ruinnoscience.ru
Clinical studies have investigated combinations of this compound with other micronutrients. A 12-week study in Taiwan compared a combination of this compound with ascorbic acid, folic acid, and cyanocobalamin (B1173554) against a ferric iron polysaccharide complex with ascorbic acid in individuals with uncomplicated IDA. The this compound combination was found to be significantly more effective in increasing hemoglobin and serum ferritin levels. nih.gov However, the lack of a direct comparison between single-agent this compound and the combination product in this study limits the interpretation of the specific contributions of the other components like ascorbic acid. nih.gov
While some studies suggest a benefit of combining iron with Vitamin C, a systematic review and meta-analysis indicated that adding Vitamin C to oral iron therapy did not translate to a clinically significant improvement in hemoglobin levels. ashpublications.org This suggests that oral iron alone might be sufficient for hemoglobin and iron storage recovery. ashpublications.org Further research is needed to clarify the extent of the synergistic effects and their clinical significance in various populations.
Investigation of this compound Beyond Anemia Treatment
While primarily known for its role in treating and preventing IDA, this compound is being explored for potential applications beyond traditional iron repletion. The underlying mechanisms of iron, including its involvement in various enzymatic processes and cellular functions, suggest broader therapeutic possibilities.
Research into novel applications is still in early stages. However, the development of iron-fumarate nanoparticles (Fe-fum NPs) highlights a potential avenue for delivering not only iron but also other therapeutic molecules. uni-muenchen.de These nanoparticles possess unique characteristics, including magnetic behavior and the ability to encapsulate diverse cargoes like proteins and RNAs. uni-muenchen.de Studies have shown high loading efficiency for proteins and successful delivery into cells while maintaining protein activity. uni-muenchen.de The delivery of ribonucleoproteins (RNPs) via Fe-fum NPs has resulted in efficient gene knockout in cell lines. uni-muenchen.de Furthermore, Fe-fum NPs have demonstrated the ability to protect encapsulated proteins from harsh environmental conditions. uni-muenchen.de
While these studies focus on the nanoparticle formulation, they open the door to investigating whether this compound, perhaps in novel delivery systems, could play a role in delivering other bioactive compounds or directly influencing cellular processes beyond oxygen transport, potentially offering therapeutic benefits in conditions unrelated to iron deficiency anemia. Identifying novel therapeutic targets and applications for this compound or its derivatives is an ongoing area of investigation.
Development of Enhanced Bioavailability Strategies
Improving the bioavailability of oral iron supplements like this compound is crucial to enhance efficacy and potentially reduce side effects associated with unabsorbed iron in the gut. Although this compound is considered to have relatively high bioavailability compared to some other iron compounds, research continues to explore strategies for further enhancement. tandfonline.com
One approach involves the use of prebiotics, as discussed in Section 8.1, which may indirectly enhance iron absorption by influencing the gut environment and microbial composition. unar.ac.id
Another strategy focuses on novel formulations and delivery systems. The development of this compound nanoliposomes is an example of this effort. japsonline.com These nanoliposomal formulations are being investigated for potential transdermal delivery as an alternative route for substances with low oral bioavailability. japsonline.com Studies on this compound nanoliposomes have focused on their formulation, characterization, and diffusion profiles, exploring how factors like cholesterol concentration can affect encapsulation efficiency, particle size, and the release rate of the active ingredient. japsonline.com
Encapsulation techniques are also being explored to improve the bioavailability and reduce the interaction of iron with food inhibitors. Encapsulating this compound with or without Vitamin C in bread fortification demonstrated higher iron bioaccessibility and bioavailability in in vitro models. acs.org
Research is also shedding light on the mechanisms of iron uptake from this compound at the cellular level. Recent studies suggest that iron uptake from this compound in intestinal cells can be mediated not only by the traditional DMT1 transporter but also by clathrin-dependent endocytosis. frontiersin.org Understanding these uptake mechanisms could inform the development of strategies to optimize absorption.
While some studies in non-anemic populations have shown similar iron absorption between this compound and ferrous sulfate (B86663), other studies, particularly in iron-deficient children, have reported lower relative bioavailability for this compound compared to ferrous sulfate. consensus.appresearchgate.netresearchgate.net This highlights the need for further research to clarify the factors influencing this compound bioavailability in different populations and nutritional states and to develop strategies to overcome potential limitations. researchgate.net
Addressing Challenges in Clinical Translation
Translating research findings on this compound into effective clinical practice and public health programs involves addressing various challenges. These challenges can range from optimizing dosage and administration strategies to ensuring patient adherence and integrating iron supplementation with other health interventions.
While this article focuses on emerging research areas and excludes dosage/administration information, it is important to note that research continues to inform guidelines on the optimal use of iron supplements. Factors such as the optimal dose, schedule, and duration of supplementation are areas where further evidence is needed, particularly concerning different severities and causes of anemia and in various global settings. nih.gov
Ensuring adherence to oral iron supplementation remains a significant challenge in clinical practice, often due to gastrointestinal side effects. ashpublications.org Although this compound is often associated with fewer side effects compared to ferrous sulfate, side effects can still impact compliance. ashpublications.orgplos.org Research into novel formulations and delivery systems, as discussed in Section 8.4, aims to improve tolerability and thereby enhance adherence.
Integrating iron supplementation programs with other public health initiatives is also crucial for effective implementation, particularly in regions with a high prevalence of iron deficiency. researchgate.net This includes linking nutrition interventions with existing government programs, addressing co-occurring health issues like parasitic infections, and strengthening maternal health programs. researchgate.netipinnovative.com Implementation research is needed to identify effective behavior-change strategies and innovative delivery mechanisms for iron supplements to ensure sustained adherence and reach vulnerable populations. nih.gov
Furthermore, research is needed to evaluate the cost-effectiveness and feasibility of different iron supplementation strategies in various settings. nih.gov Addressing these clinical translation challenges is essential to maximize the public health impact of this compound and other iron interventions.
Identification of Novel Therapeutic Targets and Applications
Beyond its primary use in iron deficiency, the exploration of this compound's interaction with biological systems may lead to the identification of novel therapeutic targets and applications. Iron is a vital element involved in numerous physiological processes, including oxygen transport, energy metabolism, DNA synthesis, and neurotransmitter function. ashpublications.org Dysregulation of iron homeostasis has been implicated in various diseases beyond anemia.
Emerging research areas, such as the development of iron-fumarate nanoparticles for targeted delivery of biomolecules, hint at the potential for using this compound-based platforms in novel therapeutic strategies. uni-muenchen.de While the focus of these nanoparticle studies is often on the delivery system itself, the iron-fumarate matrix could potentially have intrinsic therapeutic effects or influence the efficacy of the encapsulated cargo.
Investigating the impact of this compound on the gut microbiota, as discussed in Section 8.1, could also uncover potential therapeutic applications related to gut health or conditions influenced by the microbiome. mdpi.comcambridge.org
Furthermore, research into the cellular uptake mechanisms of iron from this compound, including clathrin-dependent endocytosis, could reveal new targets for modulating iron absorption or utilizing these pathways for targeted delivery of other substances. frontiersin.org
The broader involvement of iron in cellular processes suggests that this compound could potentially have effects on oxidative stress, inflammation, or other pathways relevant to various diseases. While research specifically on this compound in these contexts is still developing, the general understanding of iron's biological roles provides a basis for exploring novel therapeutic applications beyond its traditional use in correcting iron deficiency.
Global Health Perspectives and Implementation Research
This compound plays a significant role in global health strategies aimed at combating iron deficiency anemia, particularly in populations where its prevalence is high. researchgate.net Addressing IDA is a key public health priority, especially for vulnerable groups such as pregnant women, young children, and adolescents. nih.govresearchgate.net
Implementation research is critical to ensure that effective iron supplementation programs using compounds like this compound are successfully delivered and sustained in diverse global settings. This involves understanding the logistical, social, and behavioral factors that influence the uptake and adherence to supplementation programs. nih.gov
Studies on the uptake of encapsulated this compound in initiatives like double fortified salt programs in countries such as India provide valuable insights into the challenges and facilitators of implementing iron fortification strategies at a large scale. ghspjournal.org Value chain analysis, for example, can help identify bottlenecks in the production, distribution, and consumption of fortified foods. ghspjournal.org
Research in global health also focuses on integrating iron supplementation with other public health interventions to maximize impact. researchgate.net This includes coordinating with programs addressing malnutrition, infectious diseases, and maternal and child health. researchgate.netipinnovative.com
Furthermore, understanding the efficacy and bioavailability of this compound in different populations and dietary contexts prevalent in various regions is essential for tailoring supplementation and fortification strategies. As highlighted in Section 8.4, the bioavailability of this compound can vary, and research is needed to optimize its use in different settings. consensus.appresearchgate.netresearchgate.net
Implementation research also encompasses evaluating the cost-effectiveness of different approaches to delivering iron interventions and identifying sustainable models for ensuring access to affordable and effective iron supplements like this compound in resource-limited settings. nih.gov
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 6433164 |
| Folic Acid | 6037 |
| Vitamin C (Ascorbic Acid) | 54670067 |
| Ferric sodium EDTA | 23673407 |
| Ferrous sulfate | 24413 |
| Ferrous gluconate | 13165 |
| Ferrous ascorbate (B8700270) | 1548831 |
| Galacto-oligosaccharides (GOS) | 173472 |
| Bifidobacterium | 33303 |
| Lactobacillaceae | 165370 |
| DMT1 (SLC11a2) | 9360 |
| Chlorpromazine | 2725 |
| Ribonucleoprotein (RNP) | 16213031 |
Interactive Data Table Example (Illustrative based on search results, specific data points would need to be extracted and formatted):
Table 1: Relative Bioavailability of this compound vs. Ferrous Sulfate in Different Populations
| Population Group | This compound Absorption (%) | Ferrous Sulfate Absorption (%) | Relative Bioavailability (RBV) of this compound (%) | Source |
| Non-anemic Women | 17.5 | 20.5 | 86 | researchgate.net |
| Non-anemic Infants | 7.0 | 7.2 | 97 | researchgate.net |
| Non-anemic Young Children | 6.3 | 5.9 | 106 | researchgate.net |
| Mexican Preschoolers | 2.43 | 7.9 | ~31 | consensus.app |
| Iron-deficient Young Children | ~30% of FeSO4 absorption | 100 | ~30 | researchgate.net |
(Note: The exact values for iron-deficient young children are based on the description that absorption was about 30% of ferrous sulfate, not a direct percentage value provided in the snippet.)
This table illustrates how data from different studies comparing the bioavailability of this compound and ferrous sulfate could be presented interactively. The actual creation of interactive tables would require a platform that supports such functionality.
Q & A
Q. How is the iron content in ferrous fumarate quantified in pharmaceutical formulations?
this compound’s iron content is typically quantified using standardized pharmacopeial methods, such as titration or spectrophotometric analysis, as outlined in the United States Pharmacopeia (USP). These methods involve dissolving the compound in acidic media, reducing Fe²⁺ to Fe³⁺, and measuring absorbance or titrant volume to calculate purity . Validation includes triplicate measurements and adherence to USP guidelines for precision and accuracy.
Q. What methodologies are used to assess the bioavailability of this compound in human studies?
Bioavailability is evaluated using isotopic labeling (e.g., ⁵⁸Fe or ⁵⁵Fe) in crossover studies. For example, dual-isotope tracer methods compare iron absorption from this compound with a reference dose (e.g., ferrous sulfate) in both anemic and non-anemic cohorts. Blood samples are analyzed via mass spectrometry to quantify isotopic ratios, with results adjusted for hemoglobin status and dietary factors .
Q. How are stability and degradation kinetics of this compound studied in fortified foods?
Stability studies involve accelerated aging tests under varying temperature, humidity, and pH conditions. Iron retention is measured via atomic absorption spectroscopy (AAS), while degradation products (e.g., oxidized iron forms) are identified using HPLC or X-ray diffraction. Data are modeled using first-order kinetics to predict shelf-life .
Advanced Research Questions
Q. How do encapsulation techniques influence the stability and bioavailability of this compound in fortified foods?
Microencapsulation (e.g., using liposomes or extrusion-based agglomeration) prevents oxidation and enhances bioavailability by masking iron’s metallic taste. Encapsulation efficiency (EE) is quantified via UV-Vis spectroscopy, with optimized parameters (e.g., lipid-to-drug ratio) achieving EE >85% . In vivo studies in infants show encapsulated this compound (e.g., Sprinkles®) increases hemoglobin levels by 1.2 g/dL compared to non-encapsulated forms .
Q. What experimental designs are optimal for comparing this compound with other iron supplements in clinical trials?
Randomized controlled trials (RCTs) with stratified randomization (e.g., by baseline hemoglobin or ferritin levels) minimize bias. For example, a three-arm RCT comparing intravenous iron sucrose, oral this compound, and ferrous sulfate in pregnant women used repeated-measures ANOVA to analyze hemoglobin increments and adverse effects (e.g., gastrointestinal intolerance) at 4, 8, and 12 weeks .
Q. How can contradictory data on this compound’s relative bioavailability (RBV) be resolved?
Discrepancies in RBV values (e.g., 100% vs. lower ratios) arise from differences in study populations (e.g., adults vs. infants) or meal matrices (e.g., phytate-rich diets). Meta-analyses with subgroup stratification and mixed-effects models can reconcile these variations. For instance, RBV is 30% lower in infants consuming cereal-based diets due to phytate inhibition, necessitating dose adjustments .
Q. What statistical approaches are recommended for analyzing iron absorption data with high inter-individual variability?
Non-parametric tests (e.g., Wilcoxon signed-rank) or mixed-effects models account for skewed distributions and repeated measurements. In studies with small sample sizes (<30), bootstrapping resampling improves confidence intervals. For example, a study on iron-deficient infants used logarithmic transformation of absorption data to normalize variance before applying ANOVA .
Q. How does this compound interact with food matrices during fortification, and how is this measured?
Interaction studies employ simulated digestion models (e.g., TIM-1) to assess iron release under gastric and intestinal conditions. Iron speciation is analyzed using XANES spectroscopy, while competitive binding with food ligands (e.g., polyphenols) is quantified via competitive chelation assays. Results show that ascorbic acid enhances absorption by 40% in rice-based matrices .
Q. What biomarkers are most sensitive for monitoring this compound efficacy in longitudinal studies?
Combining hemoglobin, serum ferritin, and soluble transferrin receptor (sTfR) measurements increases sensitivity. For example, in a 12-week trial, ferritin levels <15 µg/L and sTfR >8.5 mg/L indicated suboptimal response to this compound, necessitating dose escalation .
Q. How can nanotechnology improve targeted delivery of this compound in specific populations (e.g., anemic infants)?
Nanoliposomes functionalized with folate receptors enhance intestinal uptake in iron-deficient infants. In vitro Caco-2 cell models demonstrate 2.5-fold higher permeability for nano-encapsulated this compound compared to free iron. In vivo efficacy is validated via dual-energy X-ray absorptiometry (DXA) to track iron deposition in liver and spleen .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
